molecular formula C19H31N3O B15611745 GT-2016

GT-2016

Cat. No.: B15611745
M. Wt: 317.5 g/mol
InChI Key: YTCGNPGLMAECND-UHFFFAOYSA-N
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Description

GT-2016 is a useful research compound. Its molecular formula is C19H31N3O and its molecular weight is 317.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-cyclohexyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O/c23-19(9-5-4-8-16-6-2-1-3-7-16)22-12-10-17(11-13-22)18-14-20-15-21-18/h14-17H,1-13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCGNPGLMAECND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCC(=O)N2CCC(CC2)C3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Histamine H3 Receptor Antagonist Properties of GT-2016

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacological and biochemical properties of GT-2016, a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist. The information is compiled from preclinical in vitro and in vivo studies, offering valuable insights for researchers in neuroscience, pharmacology, and drug development.

Core Compound Properties

This compound, with the chemical name 4-(1-cyclohexylpentanoyl-4-piperidyl)-1H-imidazole, is a non-thiourea-containing imidazole (B134444) derivative.[1] It is characterized as a high-affinity, selective, and brain-penetrant histamine H3 receptor antagonist.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Data

ParameterValueSpeciesAssay TypeReference
Ki (H3R) 43.8 ± 3.0 nMRatRadioligand Binding ([3H]-Nα-methylhistamine)[1]
IC50 (H1R) > 10 µMRatRadioligand Binding
IC50 (H2R) > 10 µMRatRadioligand Binding
Histamine Methyltransferase Activity No activity up to 3 µMIn VitroEnzyme Assay[1]

Table 2: In Vivo Pharmacodynamic Effects

ParameterDoseRoute of AdministrationEffectSpeciesReference
H3 Receptor Occupancy 3, 10, 30 mg/kgi.p. and p.o.Dose-dependent binding to cortical H3 receptorsRat[1]
Histamine Turnover 3, 10, 30 mg/kgi.p. and p.o.Dose-dependent increase in cortical histamine turnoverRat[1]
Histamine Release 10, 30 mg/kgi.p.~75% increase above baseline in cortical histamine releaseRat[1]

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor located on histaminergic neurons, and it also functions as a heteroreceptor on other non-histaminergic neurons. In its natural state, the binding of histamine to the H3 autoreceptor initiates a negative feedback loop that inhibits further synthesis and release of histamine.

As an H3 receptor antagonist, this compound blocks this feedback mechanism. By preventing the binding of endogenous histamine to the H3 autoreceptor, this compound disinhibits the histaminergic neurons, leading to an increased synthesis and release of histamine into the synaptic cleft.[1] This surge in histamine can then act on other histamine receptors (H1 and H2), leading to enhanced wakefulness, cognitive function, and other physiological effects associated with increased histaminergic neurotransmission.

Furthermore, studies on constitutively active H3 receptors suggest that this compound exhibits inverse agonist properties. This means that in addition to blocking the effects of agonists, this compound can also reduce the basal, agonist-independent activity of the H3 receptor.

Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor by an agonist (like histamine) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As an antagonist, this compound blocks this signaling cascade.

Histamine_H3_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Agonist Binding This compound This compound This compound->H3R Antagonist Binding G_protein Gαi/o-βγ H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Decreased Neuronal Activity/Neurotransmitter Release PKA->Cellular_Response Phosphorylation Cascade

Histamine H3 Receptor Signaling Pathway

Experimental Protocols

Disclaimer: The full text of the original publication by Tedford et al. (1995) is not publicly available. The following protocols are representative of the standard methodologies used for the in vitro and in vivo characterization of histamine H3 receptor antagonists like this compound.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

Methodology:

  • Membrane Preparation: Rat cortical tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended to a final protein concentration of approximately 1 mg/mL.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Rat Cortical Membrane Preparation Incubation Incubate Membrane Prep, Radioligand, and this compound Membrane_Prep->Incubation Radioligand [3H]-Nα-methylhistamine (Radioligand) Radioligand->Incubation GT2016_Dilutions Serial Dilutions of this compound GT2016_Dilutions->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Calculate IC50 and Ki Scintillation->Data_Analysis

Radioligand Binding Assay Workflow
In Vivo Microdialysis

This technique is used to measure the extracellular levels of histamine in the brain of freely moving animals following the administration of this compound.

Methodology:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., the cerebral cortex) of an anesthetized rat. The animal is allowed to recover for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular histamine levels.

  • Drug Administration: this compound is administered to the animal (e.g., via intraperitoneal injection).

  • Post-Dosing Collection: Dialysate collection continues for several hours after drug administration.

  • Sample Analysis: The concentration of histamine in the dialysate samples is determined using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection.

  • Data Analysis: The post-dosing histamine levels are expressed as a percentage of the baseline levels to determine the effect of this compound on histamine release.

Microdialysis_Workflow Surgery Stereotaxic Implantation of Guide Cannula in Rat Brain Recovery Post-Surgical Recovery Surgery->Recovery Probe_Insertion Insertion of Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfusion with aCSF Probe_Insertion->Perfusion Baseline_Collection Collection of Baseline Dialysate Samples Perfusion->Baseline_Collection Drug_Admin Administration of this compound Baseline_Collection->Drug_Admin Post_Dose_Collection Collection of Post-Dose Dialysate Samples Drug_Admin->Post_Dose_Collection Analysis HPLC Analysis of Histamine in Dialysate Post_Dose_Collection->Analysis Data_Output Quantification of Histamine Release Analysis->Data_Output

In Vivo Microdialysis Experimental Workflow

Conclusion

This compound is a well-characterized histamine H3 receptor antagonist with high affinity and selectivity. Its ability to cross the blood-brain barrier and increase histamine release in the cortex makes it a valuable tool for studying the role of the histaminergic system in the central nervous system. The evidence for its inverse agonist activity further refines our understanding of its mechanism of action. This technical guide provides a solid foundation for researchers and drug development professionals working with or interested in the therapeutic potential of H3 receptor antagonists.

References

An Inquiry into the Mechanism of Action of GT-2016 in the Cerebral Cortex Reveals No Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the investigational compound designated GT-2016 has yielded no specific scientific literature or publicly accessible data detailing its mechanism of action in the cerebral cortex. This suggests that this compound may be a proprietary compound in the early stages of preclinical development, a discontinued (B1498344) project, or a designation not yet disclosed in public forums.

For researchers, scientists, and drug development professionals, the absence of information on a specific compound like this compound is not uncommon. Drug development is a lengthy and often secretive process. Companies and research institutions typically do not disclose detailed information about novel chemical entities until they have established a significant body of preclinical data and are preparing for clinical trials or publication in peer-reviewed journals.

Given the lack of specific data on this compound, this guide will address the common challenges in elucidating the mechanism of action of a novel compound in the cerebral cortex. It will also outline general experimental approaches and signaling pathways that are often investigated in this context.

General Approaches to Elucidating Mechanism of Action in the Cerebral Cortex

When investigating a novel compound's effect on the cerebral cortex, researchers typically employ a multi-faceted approach. This involves a combination of in vitro, in vivo, and ex vivo experimental models to understand the compound's molecular target, its impact on cellular function, and its overall effect on neural circuits.

Table 1: Common Experimental Assays for Characterizing a Novel Compound's Cortical Activity

Assay TypeDescriptionKey Data Generated
In Vitro
Radioligand BindingMeasures the affinity and selectivity of the compound for various receptors, ion channels, and transporters.Ki (inhibition constant), Kd (dissociation constant), Bmax (maximum receptor density)
Enzyme InhibitionAssesses the compound's ability to inhibit or activate specific enzymes involved in neurotransmitter synthesis, degradation, or signaling cascades.IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration)
Cell-Based SignalingUtilizes cultured primary cortical neurons or cell lines expressing specific targets to measure downstream signaling events (e.g., calcium influx, cAMP production, protein phosphorylation).Concentration-response curves, changes in second messenger levels, phosphorylation status of key signaling proteins.
Ex Vivo
ElectrophysiologyRecords the electrical activity of neurons in acute brain slices from the cerebral cortex. Techniques include patch-clamp and field potential recordings to assess effects on synaptic transmission and neuronal excitability.Changes in resting membrane potential, action potential firing rate, excitatory postsynaptic potentials (EPSPs), inhibitory postsynaptic potentials (IPSPs).
Neurotransmitter ReleaseMeasures the release of neurotransmitters (e.g., glutamate, GABA, dopamine) from cortical slices or synaptosomes in response to the compound.Percentage change in neurotransmitter release compared to baseline.
In Vivo
MicrodialysisMeasures extracellular levels of neurotransmitters and their metabolites in the cerebral cortex of freely moving animals.Time-course of changes in neurotransmitter concentrations.
Electroencephalography (EEG)Records electrical activity from the scalp of animal models to assess changes in brain wave patterns and network oscillations.Alterations in power spectra of different frequency bands (e.g., delta, theta, alpha, beta, gamma).
Behavioral AssaysEvaluates the compound's effects on cognitive functions, motor activity, and other behaviors mediated by the cerebral cortex.Performance in tasks such as the Morris water maze, novel object recognition, or rotarod test.

Potential Signaling Pathways in the Cerebral Cortex

The cerebral cortex is a complex network of excitatory and inhibitory neurons, and its function is modulated by a multitude of signaling pathways. A novel compound could potentially interact with one or more of these pathways to exert its effects.

G cluster_0 Glutamatergic Signaling cluster_1 GABAergic Signaling NMDA NMDA Receptor CaMKII CaMKII NMDA->CaMKII AMPA AMPA Receptor AMPA->CaMKII mGluR mGlu Receptor mGluR->CaMKII CREB CREB CaMKII->CREB LTP Synaptic Plasticity (LTP) CREB->LTP GABA_A GABA-A Receptor Cl_influx Cl- Influx GABA_A->Cl_influx GABA_B GABA-B Receptor Hyperpolarization Hyperpolarization GABA_B->Hyperpolarization Inhibition Neuronal Inhibition Cl_influx->Inhibition Hyperpolarization->Inhibition G Compound Novel Compound (e.g., this compound) Target Molecular Target (Receptor, Enzyme, Ion Channel) Compound->Target SecondMessenger Second Messenger System (cAMP, IP3/DAG, Ca2+) Target->SecondMessenger KinaseCascade Protein Kinase Cascade (PKA, PKC, MAPK) SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor (CREB, c-Fos) KinaseCascade->TranscriptionFactor CellularResponse Cellular Response (Synaptic Plasticity, Neuroprotection) KinaseCascade->CellularResponse GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression GeneExpression->CellularResponse

GT-2016 (CAS 152241-24-2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a High-Affinity Histamine (B1213489) H3 Receptor Antagonist for Scientific and Drug Development Professionals

Abstract

GT-2016 is a potent and selective antagonist of the histamine H3 receptor, a key modulator of neurotransmitter release in the central nervous system. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging this compound as a valuable tool for investigating the role of the histaminergic system in health and disease.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 152241-24-2, is a non-thiourea-containing compound recognized for its high affinity and selectivity as a histamine H3 receptor antagonist.[1][2] The histamine H3 receptor functions as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[3] By antagonizing this receptor, this compound enhances the release of these neurotransmitters, making it a significant tool for studying cognitive processes and various neurological and psychiatric disorders.[3] This guide consolidates the available technical data on this compound, presenting it in a structured format to facilitate its application in research and development.

Pharmacological Profile

This compound is characterized by its high binding affinity for the histamine H3 receptor and its selectivity over other histamine receptor subtypes.

Table 1: Receptor Binding Affinity and Selectivity of this compound

ParameterReceptorValueSpeciesReference
Ki Histamine H343.8 nMNot Specified[2]
IC50 Histamine H1>10 µMNot Specified[2]
IC50 Histamine H2>10 µMNot Specified[2]

Mechanism of Action and Signaling Pathways

As an antagonist of the G protein-coupled histamine H3 receptor, this compound blocks the inhibitory effects of histamine on neurotransmitter release. The H3 receptor is primarily coupled to the Gαi/o subunit, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this action, this compound leads to an increase in the synthesis and release of histamine and other neurotransmitters.

The antagonism of the H3 receptor by this compound modulates several downstream signaling pathways. The primary mechanism involves the disinhibition of presynaptic nerve terminals, leading to enhanced neurotransmitter release.

GT2016_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron This compound This compound H3R Histamine H3 Receptor This compound->H3R Antagonizes AC Adenylyl Cyclase H3R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_Vesicle Neurotransmitter Vesicles (e.g., Histamine, ACh, DA, NE) cAMP->Neurotransmitter_Vesicle Inhibits Fusion Release Neurotransmitter Release Neurotransmitter_Vesicle->Release H3R_Signaling_Pathways cluster_antagonism Effect of this compound Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Activates Gai_o Gαi/o H3R->Gai_o Activates AC Adenylyl Cyclase Gai_o->AC Inhibits MAPK_Pathway MAPK Pathway Gai_o->MAPK_Pathway Modulates PI3K_Pathway PI3K/AKT Pathway Gai_o->PI3K_Pathway Modulates cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA This compound This compound This compound->H3R Blocks Receptor_Binding_Workflow Start Start Prepare_Membrane Prepare Rat Brain Membrane Homogenate Start->Prepare_Membrane Setup_Assay Set up Assay Tubes (Total, Non-specific, Competition) Prepare_Membrane->Setup_Assay Incubate Incubate at 25°C for 60 min Setup_Assay->Incubate Filter_Wash Rapid Filtration and Washing Incubate->Filter_Wash Quantify Scintillation Counting Filter_Wash->Quantify Analyze Data Analysis (IC50 and Ki determination) Quantify->Analyze End End Analyze->End

References

Brain Penetrant H3 Receptor Antagonist GT-2016: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GT-2016 is a potent and selective, brain-penetrant histamine (B1213489) H3 receptor antagonist. The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, plays a crucial role in modulating the release of histamine and other key neurotransmitters. By antagonizing this receptor, this compound enhances histaminergic neurotransmission, a mechanism with significant therapeutic potential for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its binding affinity, in vivo activity, and the experimental methodologies used for its characterization. Furthermore, it delineates the key signaling pathways associated with H3 receptor antagonism.

Introduction

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Its role as a presynaptic autoreceptor on histaminergic neurons means that its activation inhibits histamine synthesis and release. H3 receptors also function as heteroreceptors on other neuronal populations, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.

This compound is an imidazole-based, non-thiourea-containing compound designed to be a potent and selective antagonist of the H3 receptor with the ability to cross the blood-brain barrier. Its mechanism of action is centered on blocking the inhibitory effect of the H3 autoreceptor, thereby increasing the synthesis and release of histamine in the brain. This enhanced histaminergic tone is hypothesized to produce pro-cognitive, wake-promoting, and other therapeutic effects.

Preclinical Pharmacology of this compound

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

This compound demonstrates high affinity for the histamine H3 receptor with significant selectivity over other histamine receptor subtypes.

Table 1: In Vitro Receptor Binding Profile of this compound [1]

ReceptorParameterValue
Histamine H3K_i_43.8 nM[1]
Histamine H1IC_50_>10 µM[1]
Histamine H2IC_50_>10 µM[1]

Furthermore, this compound was found to be devoid of activity on histamine methyltransferase, the primary enzyme responsible for histamine metabolism in the brain, at concentrations up to 3 µM.[2]

In Vivo Pharmacology

In vivo studies in rats have confirmed the brain penetrance of this compound and its functional antagonism of H3 receptors.

Table 2: In Vivo Effects of this compound in Rats

ParameterDosingResultReference
H3 Receptor Occupancy3, 10, and 30 mg/kg (i.p. and p.o.)Dose-dependent binding to cortical H3 receptors[2]
Histamine Release (in vivo microdialysis)10 and 30 mg/kg (i.p.)~75% increase above baseline within 1 hour[2][2]
Histamine Turnover3, 10, and 30 mg/kg (i.p. and p.o.)Dose-dependent increases in histamine turnover[2][2]

These findings demonstrate that this compound effectively crosses the blood-brain barrier, binds to its target receptor, and produces a functional outcome consistent with H3 receptor antagonism.[2]

Signaling Pathways

The antagonism of the H3 receptor by this compound is expected to modulate downstream signaling cascades. While direct studies on this compound's effect on these pathways are not publicly available, the known signaling of the H3 receptor provides a framework for its likely mechanism of action.

H3 Receptor Signaling

The H3 receptor, upon activation by histamine, initiates a signaling cascade through its coupling with Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased production of cAMP. Additionally, H3 receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

H3_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H3R H3 Receptor Histamine->H3R Gai_o Gαi/o H3R->Gai_o AC Adenylyl Cyclase Gai_o->AC Inhibits MAPK_pathway MAPK Pathway Gai_o->MAPK_pathway Modulates PI3K_AKT_pathway PI3K/AKT Pathway Gai_o->PI3K_AKT_pathway Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates

Figure 1: Simplified H3 Receptor Signaling Pathway.

Effect of this compound

As an antagonist, this compound binds to the H3 receptor and blocks the binding of endogenous histamine. This action prevents the Gαi/o-mediated inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels. The disinhibition of this pathway is a key component of the mechanism of action for H3 receptor antagonists.

GT2016_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GT2016 This compound H3R H3 Receptor GT2016->H3R Blocks Gai_o Gαi/o H3R->Gai_o No Inhibition AC Adenylyl Cyclase Gai_o->AC No Inhibition cAMP cAMP (Increased) AC->cAMP ATP to cAMP

Figure 2: Mechanism of Action of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize H3 receptor antagonists like this compound. For specific details of the studies on this compound, refer to Tedford et al., 1995.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Radioligand_Binding_Assay start Start: Prepare Membrane Homogenate (e.g., rat brain cortex) incubation Incubate membrane with radiolabeled ligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of this compound start->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioligand (e.g., scintillation counting) separation->quantification analysis Data Analysis: Determine Ki value quantification->analysis

Figure 3: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Rat brain cortex is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the H3 receptors.

  • Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled H3 receptor ligand (e.g., [3H]Nα-methylhistamine) and a range of concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC_50_ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The K_i_ (inhibition constant) is then calculated from the IC_50_ using the Cheng-Prusoff equation.

In Vivo Receptor Occupancy

This experiment determines the extent to which a drug binds to its target receptor in a living animal at different doses.

InVivo_Receptor_Occupancy start Start: Administer varying doses of This compound to rats radioligand_admin Administer a radiolabeled H3 antagonist (tracer) start->radioligand_admin tissue_collection Euthanize animals at a specific time point and collect brain tissue radioligand_admin->tissue_collection quantification Quantify tracer concentration in brain regions of interest (e.g., cortex) and a reference region (e.g., cerebellum) tissue_collection->quantification analysis Data Analysis: Calculate % receptor occupancy and determine ED50 quantification->analysis

Figure 4: In Vivo Receptor Occupancy Workflow.

Methodology:

  • Drug Administration: Different groups of rats are administered various doses of this compound (or vehicle control) via a relevant route (e.g., intraperitoneal or oral).

  • Radiotracer Injection: At a predetermined time after drug administration, a radiolabeled H3 receptor antagonist (tracer) is administered intravenously.

  • Tissue Collection: At the time of expected peak brain concentration of the tracer, the animals are euthanized, and their brains are rapidly removed. The cerebral cortex (high H3 receptor density) and cerebellum (low H3 receptor density) are dissected.

  • Quantification: The amount of radioactivity in each brain region is measured.

  • Data Analysis: The specific binding in the cortex is determined by subtracting the non-specific binding (approximated by the cerebellum). The percentage of receptor occupancy for each dose of this compound is calculated by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals. The ED_50_ (the dose that produces 50% receptor occupancy) can then be determined.

In Vivo Microdialysis for Histamine Release

This technique allows for the measurement of extracellular levels of neurotransmitters in the brain of a freely moving animal.

InVivo_Microdialysis start Start: Implant microdialysis probe into the desired brain region (e.g., cortex) perfusion Perfuse the probe with artificial cerebrospinal fluid (aCSF) start->perfusion baseline Collect baseline dialysate samples perfusion->baseline drug_admin Administer this compound baseline->drug_admin sample_collection Collect post-drug dialysate samples at timed intervals drug_admin->sample_collection analysis Analyze histamine concentration in dialysate samples (e.g., HPLC) sample_collection->analysis data_analysis Data Analysis: Calculate % change from baseline analysis->data_analysis

Figure 5: In Vivo Microdialysis Workflow.

Methodology:

  • Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., the cerebral cortex) of an anesthetized rat. The animal is allowed to recover.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline level of extracellular histamine.

  • Drug Administration: this compound is administered to the animal.

  • Post-Drug Sample Collection: Dialysate collection continues at timed intervals after drug administration.

  • Analysis: The concentration of histamine in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis: The histamine levels in the post-drug samples are expressed as a percentage change from the baseline levels.

Conclusion

This compound is a well-characterized, potent, and selective brain-penetrant histamine H3 receptor antagonist. Preclinical data robustly demonstrate its ability to engage its target in the central nervous system and elicit a functional response consistent with H3 receptor blockade, namely an increase in histamine release and turnover. The methodologies outlined in this guide provide a framework for the continued investigation and development of H3 receptor antagonists. While the direct impact of this compound on downstream signaling pathways warrants further investigation, its established pharmacological profile positions it as a valuable tool for exploring the therapeutic potential of enhancing histaminergic neurotransmission in the brain. At present, there is no publicly available information regarding clinical trials specifically for this compound.

References

In Vitro Binding Affinity of GT-2016 to H3 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of GT-2016, a potent and selective antagonist for the histamine (B1213489) H3 receptor. The data and methodologies presented are collated to support further research and development in neuropharmacology and related fields.

Introduction to this compound and the H3 Receptor

The histamine H3 receptor, a presynaptic G-protein coupled receptor (GPCR), plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. As an antagonist, this compound blocks the constitutive activity of this receptor, leading to increased neurotransmitter release. This mechanism of action makes H3 receptor antagonists like this compound promising candidates for the treatment of various neurological and psychiatric disorders.

Quantitative Binding Profile of this compound

The in vitro binding affinity of this compound has been determined through radioligand binding assays. The compound demonstrates high affinity for the H3 receptor and significant selectivity over other histamine receptor subtypes.[1][2]

CompoundReceptorAssay TypeRadioligandKᵢ (nM)IC₅₀ (µM)Source
This compound H3Competition Binding[³H]-Nα-methylhistamine43.8-MedchemExpress, R&D Systems
This compoundH1Competition BindingNot Specified->10R&D Systems
This compoundH2Competition BindingNot Specified->10R&D Systems

Signaling Pathway of the H3 Receptor

The H3 receptor is primarily coupled to the Gαi/o subunit of the G-protein complex. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this pathway, thereby preventing the agonist-induced downstream signaling cascade.

H3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H3R H3 Receptor G_protein Gαi/o H3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Histamine Histamine (Agonist) Histamine->H3R Binds to GT2016 This compound (Antagonist) GT2016->H3R Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Mediates

Caption: H3 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

The following sections detail the methodologies for determining the in vitro binding affinity of compounds to the H3 receptor.

Radioligand Binding Assay for H3 Receptor

This protocol outlines the steps for a competitive radioligand binding assay using rat brain membranes.

Materials:

  • Rat brain tissue (cortex or striatum)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol)

  • Non-specific binding control: Thioperamide (10 µM)

  • This compound and other test compounds

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet in fresh assay buffer to the desired protein concentration (typically 100-200 µ g/well ).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound (this compound) at various concentrations or vehicle.

    • [³H]-Nα-methylhistamine at a final concentration close to its Kd value.

    • Rat brain membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Homogenize Rat Brain Tissue A2 Centrifuge and Prepare Membranes A1->A2 B1 Add Buffer, Test Compound, Radioligand, and Membranes to 96-well Plate A2->B1 B2 Incubate at 25°C B1->B2 C1 Filter and Wash B2->C1 C2 Scintillation Counting C1->C2 C3 Data Analysis (IC₅₀ and Kᵢ Calculation) C2->C3

Caption: Experimental Workflow for Radioligand Binding Assay.

Selectivity Assays for H1 and H2 Receptors

To determine the selectivity of this compound, similar radioligand binding assays are performed using membranes from cells expressing H1 or H2 receptors, or tissues known to be rich in these receptors. The choice of radioligand is specific to each receptor subtype.

  • For H1 Receptors: A commonly used radioligand is [³H]-pyrilamine.

  • For H2 Receptors: A commonly used radioligand is [³H]-tiotidine.

The experimental protocol is analogous to the H3 receptor binding assay, with appropriate adjustments for the specific receptor and radioligand being used.

Conclusion

This compound is a high-affinity H3 receptor antagonist with excellent selectivity over H1 and H2 receptors. The methodologies described in this guide provide a robust framework for the in vitro characterization of this compound and other compounds targeting the histamine H3 receptor. This information is critical for advancing the development of novel therapeutics for a range of CNS disorders.

References

Unveiling the Selectivity of GT-2016: A Technical Guide to its Histamine Receptor Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of GT-2016, a non-thiourea-containing imidazole (B134444) compound, against the four subtypes of histamine (B1213489) receptors: H1, H2, H3, and H4. This document is intended for researchers, scientists, and drug development professionals engaged in the study of histamine receptor pharmacology and the development of novel therapeutics.

Executive Summary

This compound has been identified as a potent and highly selective antagonist for the histamine H3 receptor. In vitro studies have demonstrated its high affinity for the H3 receptor, with a reported inhibition constant (Ki) of 43.8 ± 3.0 nM. Crucially, this compound exhibits significant selectivity for the H3 receptor over the H1 and H2 receptor subtypes, displaying Ki values greater than 10,000 nM for both. This pronounced selectivity underscores its potential as a targeted therapeutic agent with a reduced likelihood of off-target effects associated with non-selective histamine receptor ligands. Furthermore, this compound was found to be inactive against histamine methyltransferase at concentrations up to 3 µM, indicating that its mechanism of action is not mediated by interference with histamine metabolism. While direct binding data for the H4 receptor is not extensively available in the public domain, the compound's established high selectivity for the H3 receptor suggests a favorable profile.

Data Presentation: Quantitative Selectivity Profile

The following table summarizes the quantitative binding affinity data for this compound against the histamine H1, H2, and H3 receptors. This data is critical for understanding the compound's specificity and for guiding further preclinical and clinical development.

Receptor SubtypeLigandKi (nM)
Histamine H1This compound> 10,000
Histamine H2This compound> 10,000
Histamine H3This compound43.8 ± 3.0

Data derived from in vitro radioligand binding assays.

Experimental Protocols

The determination of the binding affinities of this compound for the histamine H1, H2, and H3 receptors was conducted using established radioligand binding assays. These assays are fundamental in vitro tools for characterizing the interaction of a compound with its target receptor.

Histamine H1 Receptor Binding Assay
  • Tissue Preparation: Membranes were prepared from guinea pig cerebellum, a tissue known to have a high density of H1 receptors.

  • Radioligand: [³H]Pyrilamine, a selective H1 receptor antagonist, was used as the radioligand.

  • Assay Principle: The assay measures the ability of this compound to compete with [³H]pyrilamine for binding to the H1 receptors in the prepared membranes.

  • Procedure: A fixed concentration of [³H]pyrilamine was incubated with the guinea pig cerebellum membranes in the presence of increasing concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of an unlabeled H1 antagonist, such as mianserin.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]pyrilamine (IC50) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H2 Receptor Binding Assay
  • Tissue Preparation: Membranes from guinea pig cortex were utilized as the source of H2 receptors.

  • Radioligand: [³H]Tiotidine, a selective H2 receptor antagonist, served as the radioligand.

  • Assay Principle: This competitive binding assay assesses the displacement of [³H]tiotidine from H2 receptors by this compound.

  • Procedure: Guinea pig cortical membranes were incubated with a single concentration of [³H]tiotidine and varying concentrations of this compound. Non-specific binding was measured in the presence of a saturating concentration of an unlabeled H2 antagonist, such as cimetidine.

  • Data Analysis: The IC50 value for this compound was determined, and the Ki value was calculated using the Cheng-Prusoff equation.

Histamine H3 Receptor Binding Assay
  • Tissue Preparation: Rat cortical membranes were used as the source of H3 receptors.

  • Radioligand: [³H]N-alpha-methylhistamine, a selective H3 receptor agonist, was employed as the radioligand.

  • Assay Principle: The assay quantifies the ability of this compound to inhibit the binding of [³H]N-alpha-methylhistamine to H3 receptors.

  • Procedure: Rat cortical membranes were incubated with a fixed concentration of [³H]N-alpha-methylhistamine in the presence of a range of this compound concentrations. Non-specific binding was determined using a high concentration of an unlabeled H3 agonist or antagonist.

  • Data Analysis: The IC50 value was determined from the concentration-response curve, and the Ki value was subsequently calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow Experimental Workflow for Determining this compound Selectivity cluster_h1 H1 Receptor Assay cluster_h2 H2 Receptor Assay cluster_h3 H3 Receptor Assay H1_prep Tissue Preparation (Guinea Pig Cerebellum) H1_radioligand Radioligand ([³H]Pyrilamine) H1_prep->H1_radioligand H1_incubation Incubation with This compound H1_radioligand->H1_incubation H1_separation Separation of Bound/ Free Radioligand H1_incubation->H1_separation H1_quantification Quantification H1_separation->H1_quantification H1_analysis Data Analysis (Ki) H1_quantification->H1_analysis end_node Selectivity Profile H1_analysis->end_node H2_prep Tissue Preparation (Guinea Pig Cortex) H2_radioligand Radioligand ([³H]Tiotidine) H2_prep->H2_radioligand H2_incubation Incubation with This compound H2_radioligand->H2_incubation H2_separation Separation of Bound/ Free Radioligand H2_incubation->H2_separation H2_quantification Quantification H2_separation->H2_quantification H2_analysis Data Analysis (Ki) H2_quantification->H2_analysis H2_analysis->end_node H3_prep Tissue Preparation (Rat Cortex) H3_radioligand Radioligand ([³H]N-alpha-methylhistamine) H3_prep->H3_radioligand H3_incubation Incubation with This compound H3_radioligand->H3_incubation H3_separation Separation of Bound/ Free Radioligand H3_incubation->H3_separation H3_quantification Quantification H3_separation->H3_quantification H3_analysis Data Analysis (Ki) H3_quantification->H3_analysis H3_analysis->end_node start Start start->H1_prep start->H2_prep start->H3_prep histamine_signaling Histamine Receptor Signaling Pathways cluster_h1 H1 Receptor cluster_h2 H2 Receptor cluster_h3 H3 Receptor cluster_h4 H4 Receptor Histamine Histamine H1 H1R Histamine->H1 H2 H2R Histamine->H2 H3 H3R Histamine->H3 H4 H4R Histamine->H4 Gq Gq/11 H1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Gs Gs H2->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Gi Gi/o H3->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit GT2016 This compound (Antagonist) GT2016->H3 Gi_h4 Gi/o H4->Gi_h4 Ca_mobilization Ca²⁺ Mobilization Gi_h4->Ca_mobilization

Pharmacological Characterization of Novel Histamine H3 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the pharmacological characterization of novel histamine (B1213489) H3 receptor (H3R) antagonists/inverse agonists. It is intended for researchers, scientists, and drug development professionals actively involved in the discovery and evaluation of new chemical entities targeting the H3R. This document details the critical in vitro and in vivo assays, presents data in a structured format, and illustrates key pathways and workflows.

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[1][2] It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[1][3][4] Additionally, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of various other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][3][5] The H3R exhibits high constitutive activity, meaning it can signal in the absence of an agonist.[3][6] Consequently, many compounds classified as H3R antagonists also act as inverse agonists, reducing this basal signaling.[6] Blockade of H3R by antagonists/inverse agonists enhances the release of multiple neurotransmitters, making it an attractive therapeutic target for a range of CNS disorders such as narcolepsy, Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[2][3][7]

Histamine H3 Receptor Signaling Pathways

The H3R is canonically coupled to the Gi/o family of G proteins.[1][8] Its activation or constitutive activity leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6][8] This reduction in cAMP suppresses the cAMP/PKA cascade and downregulates the transcription factor CREB.[8] Beyond the canonical pathway, H3R activation can also modulate other signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, and influence ion channel activity, thereby affecting neurotransmitter release.[3][8][9] Understanding these pathways is fundamental to designing and interpreting the functional assays used for antagonist characterization.

H3R_Signaling_Pathway cluster_intracellular Intracellular Space H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein AC Adenylyl Cyclase (AC) G_protein->AC Inhibition MAPK MAPK/ERK Pathway G_protein->MAPK Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation

Caption: Simplified Histamine H3 Receptor Signaling Pathway.

In Vitro Pharmacological Characterization

A battery of in vitro assays is essential to determine the affinity, potency, and functional activity of novel H3R antagonists.

Binding assays are performed to determine the affinity of a test compound for the H3 receptor. Competition binding assays are most common, where the ability of a novel unlabeled ligand to displace a known radiolabeled ligand from the receptor is measured. The resulting data are used to calculate the inhibitory constant (Ki), a measure of binding affinity.

Table 1: Example Binding Affinities of H3R Ligands

Compound Radioligand Preparation Ki (nM) Reference
A-349821 [3H]A-349821 Human Cortex 0.16 [10]
A-349821 [3H]A-349821 Rat Cortex 1.6 [10]
Thioperamide (B1682323) [3H]Nα-methylhistamine Rat Brain Cortex 4.0 - 16.0 [11][12]
Pitolisant [3H]Nα-methylhistamine hH3R-445 Isoform 1.1 [13]
Enerisant [3H]Nα-methylhistamine Human H3R 1.1 [14]

| AR71 | [3H]Nα-methylhistamine | Human H3R | 24 |[15] |

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation:

    • Culture HEK293 or CHO-K1 cells stably expressing the human H3 receptor, or use homogenized brain tissue (e.g., rat cortex).[12][16]

    • Harvest cells/tissue and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford method).[17]

  • Assay Procedure:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable H3R radioligand (e.g., [3H]Nα-methylhistamine or [3H]A-349821).[10][18]

    • Add increasing concentrations of the unlabeled test compound.

    • To determine non-specific binding, a separate set of wells containing a high concentration of a known H3R ligand (e.g., 10 µM clobenpropit (B1669187) or 30 µM thioperamide) is included.[16][19]

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature or 25°C to reach equilibrium.[18]

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional assays are crucial for determining whether a ligand is a neutral antagonist or an inverse agonist and for quantifying its potency and efficacy.

2.2.1. [35S]GTPγS Binding Assay

This assay directly measures the activation of Gi/o proteins coupled to the H3R. Inverse agonists decrease the basal level of [35S]GTPγS binding that occurs due to the receptor's constitutive activity.

Experimental Protocol: [35S]GTPγS Binding Assay

  • Materials: Prepare cell membranes expressing H3R as described for the binding assay. Assay buffer typically contains 50 mM Tris-HCl (pH 7.4), MgCl2, NaCl, 1 µM GDP, and 0.1% BSA.[6]

  • Assay Procedure:

    • In a 96-well plate, add cell membranes, assay buffer, and serial dilutions of the test compound.[6]

    • Incubate for 15 minutes at 30°C.[6]

    • Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).[6]

    • Incubate for an additional 30-60 minutes at 30°C.[6]

  • Detection and Analysis:

    • Terminate the reaction and separate bound from free [35S]GTPγS by filtration, as in the radioligand binding assay.

    • Quantify radioactivity using a scintillation counter.

    • Plot the amount of bound [35S]GTPγS against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the pIC50 (a measure of potency) and the degree of inhibition of basal signaling (a measure of inverse agonist efficacy).[6]

2.2.2. cAMP Accumulation Assay

This assay measures the downstream effect of H3R modulation on intracellular cAMP levels. Since H3R is Gi/o-coupled, its constitutive activity suppresses basal cAMP production. Inverse agonists block this suppression, leading to a measurable increase in cAMP levels.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Preparation: Seed CHO-K1 or HEK293 cells stably expressing the H3R into 96- or 384-well plates and allow them to attach overnight.[6]

  • Assay Procedure:

    • Remove the culture medium and wash the cells with an assay buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).[6]

    • Add serial dilutions of the test compounds to the wells.

    • To measure inverse agonism, incubate the cells with the compounds for 15-30 minutes at 37°C.[6]

    • (Optional) To amplify the signal window, stimulate the cells with a low concentration of forskolin (B1673556) (an adenylyl cyclase activator) either concurrently or after the compound incubation.[6]

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[6][20]

    • Plot the measured cAMP concentration against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the pEC50 (potency) and the maximum effect (efficacy).[6]

Table 2: Example Functional Potencies of H3R Antagonists/Inverse Agonists

Compound Assay Type System Potency Value Reference
Ciproxifan [3H]-NA Overflow Mouse Cortex Slices pA2 = 8.8 [4]
Clobenpropit [3H]-NA Overflow Mouse Cortex Slices pA2 = 8.0 [4]
Pitolisant cAMP Biosensor hH3R-365 Isoform pEC50 = 8.41 (Inverse Agonist) [13]
AR71 cAMP Accumulation HEK cells (hH3R) IC50 = 83.5 nM [15]

| GSK189254 | Cognition Model | Rat | Effective Dose: 1-10 mg/kg |[5] |

In_Vitro_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (H3R-expressing) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep cAMP_Assay Functional Assay (cAMP Accumulation) Cell_Culture->cAMP_Assay Binding_Assay Binding Assay (Radioligand Displacement) Membrane_Prep->Binding_Assay GTP_Assay Functional Assay ([35S]GTPγS Binding) Membrane_Prep->GTP_Assay Ki Affinity (Ki) Binding_Assay->Ki pIC50 Potency (pIC50) GTP_Assay->pIC50 pEC50 Potency (pEC50) Efficacy cAMP_Assay->pEC50 In_Vivo_Microdialysis Surgery Surgery: Implant Guide Cannula Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Admin Administer H3R Antagonist Baseline->Admin Post_Admin Collect Post-Dose Samples Admin->Post_Admin Analysis HPLC Analysis of Dialysate Post_Admin->Analysis Data_Plot Plot Neurotransmitter Levels vs. Time Analysis->Data_Plot

References

The Role of Histamine H3 Receptors in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The histamine (B1213489) H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor, has emerged as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders. Predominantly expressed in the central nervous system, the H3R plays a crucial role in modulating the release of histamine and other key neurotransmitters, including acetylcholine (B1216132), dopamine (B1211576), norepinephrine, and serotonin. Its unique position as a regulator of multiple neurotransmitter systems implicates it in the pathophysiology of conditions such as Alzheimer's disease, Parkinson's disease, epilepsy, and schizophrenia. This guide provides an in-depth technical overview of the H3R's function, its involvement in various neurological disorders, and the current state of drug development targeting this receptor, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Histamine H3 Receptor: A Molecular Overview

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] As a presynaptic autoreceptor, its activation by histamine inhibits the synthesis and release of histamine from histaminergic neurons.[2] More critically for its therapeutic potential, the H3R also functions as a heteroreceptor on non-histaminergic neurons, where it negatively modulates the release of various other neurotransmitters.[2][3] Blockade of H3Rs by antagonists or inverse agonists, therefore, increases the release of these neurotransmitters, a mechanism that underpins their therapeutic potential in various CNS disorders.[4][5]

Signaling Pathways

The activation of H3Rs triggers a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase and a subsequent reduction in cAMP, which in turn affects the activity of protein kinase A (PKA).[6][7] Additionally, H3R activation can modulate other signaling pathways, including the activation of phospholipase A2 (PLA2) and the mitogen-activated protein kinase (MAPK) pathway.[4][6][7]

H3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R H3 Receptor Gai_o Gαi/o H3R->Gai_o Activates MAPK MAPK Pathway H3R->MAPK Activates AC Adenylyl Cyclase Gai_o->AC Inhibits Ca ↓ Ca²⁺ Influx Gai_o->Ca Inhibits cAMP ↓ cAMP AC->cAMP Produces PLC Phospholipase C PKA ↓ PKA cAMP->PKA Activates NT_release ↓ Neurotransmitter Release Ca->NT_release Triggers Histamine Histamine Histamine->H3R Antagonist H3R Antagonist/ Inverse Agonist Antagonist->H3R

Figure 1: Simplified Histamine H3 Receptor Signaling Pathway.

Role in Neurological Disorders

Alzheimer's Disease

In Alzheimer's disease (AD), cognitive decline is linked to the degeneration of cholinergic and other neurotransmitter systems.[6] H3R antagonists are being investigated for their potential to enhance the release of acetylcholine and other neurotransmitters crucial for learning and memory.[4][8] Preclinical studies have shown that H3R antagonists can improve cognitive function in animal models of dementia.[4] Furthermore, some H3R antagonists have been shown to reduce tau hyperphosphorylation, a key pathological hallmark of AD.[5]

Table 1: Preclinical Data of H3R Antagonists in Alzheimer's Disease Models

CompoundAnimal ModelOutcome MeasureResultReference
ThioperamideRat (scopolamine-induced amnesia)Passive avoidance testReversal of cognitive deficits[5]
ABT-239Rat (Aβ-induced cognitive deficit)Morris water mazeImproved spatial learning and memory[5]
GSK189254Mouse (transgenic AD model)Novel object recognitionEnhanced recognition memory[9]
Parkinson's Disease

Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons in the substantia nigra.[10] H3Rs are co-expressed with dopamine D1 and D2 receptors in the basal ganglia, suggesting a functional interaction.[10] H3R antagonists can increase dopamine release, which may help to alleviate motor symptoms.[10] Conversely, H3R agonists have been shown to reduce L-Dopa-induced dyskinesias in primate models of PD, suggesting a more complex role for H3R modulation in this disease.[11]

Table 2: Effects of H3R Ligands in Parkinson's Disease Models

Ligand TypeCompoundAnimal ModelKey FindingReference
Antagonist/Inverse AgonistBF-2649Rat (6-OHDA lesion)Reduced alpha-synuclein (B15492655) and p-tau levels[12]
AntagonistClobenpropit (B1669187)Rat (6-OHDA lesion)Neuroprotective effects[12]
AgonistImmepipMPTP-lesioned marmosetReduced L-dopa-induced chorea[11]
AgonistImetitMPTP-lesioned marmosetReduced L-dopa-induced chorea[11]
Epilepsy

The histaminergic system is known to have a role in seizure modulation, with elevated histamine levels generally associated with anticonvulsant effects.[13][14] H3R antagonists, by increasing histamine release, have shown promise as potential anti-epileptic drugs.[14] They have been found to be effective in various preclinical models of epilepsy.[14][15] However, some conflicting results exist, highlighting the complexity of H3R's role in epilepsy.[14]

Table 3: Anticonvulsant Effects of H3R Antagonists in Preclinical Models

CompoundSeizure ModelAnimalEfficacyReference
ThioperamideMaximal Electroshock (MES)MouseProtective effect in combination with AEDs[16]
E177Pilocarpine-induced status epilepticusRatFull protection against seizures[15]
Schizophrenia

The cognitive and negative symptoms of schizophrenia are poorly addressed by current antipsychotics.[9] H3R antagonists are being explored as a potential adjunctive therapy to improve these symptoms by enhancing the release of dopamine, acetylcholine, and other neurotransmitters in brain regions associated with cognition.[9] While they may not be effective against positive symptoms, their pro-cognitive effects are a key area of investigation.[9] Clinical trials with H3R antagonists in schizophrenia have yielded mixed results.

Table 4: Clinical Trials of H3R Antagonists in Schizophrenia

CompoundPhasePrimary OutcomeResultReference
GSK239512IICognitive performanceNo overall beneficial effect[17]
ABT-288IICognitive improvementShowed some cognitive improvement but with adverse events[17][18]

Experimental Protocols

H3 Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the H3 receptor.

Materials:

  • Rat brain cortex synaptosomes or cell membranes from cells expressing recombinant H3 receptors.

  • Radioligand: [³H]Nα-methylhistamine ([³H]NAMH) or other suitable H3R radioligand.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding determinant: 10 µM Clobenpropit or another potent H3R ligand.

  • Test compounds at various concentrations.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare membrane homogenates from the chosen tissue or cell source.

  • In a 96-well plate, add membrane suspension, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound or the non-specific binding determinant.

  • Incubate the mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to reach equilibrium.[19]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., Prism).

Binding_Assay_Workflow start Start prep_membranes Prepare H3R-containing Membranes start->prep_membranes setup_assay Set up Assay Plate: - Membranes - [³H]Radioligand - Test Compound / Vehicle prep_membranes->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration wash Wash Filters filtration->wash scintillation Scintillation Counting wash->scintillation analysis Data Analysis: Calculate Ki values scintillation->analysis end End analysis->end

Figure 2: General Workflow for an H3 Receptor Binding Assay.
In Vivo Microdialysis for Histamine Release

This technique allows for the in vivo measurement of extracellular histamine levels in specific brain regions.

Materials:

  • Anesthetized rat.

  • Stereotaxic apparatus.

  • Microdialysis probe.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • High-performance liquid chromatography (HPLC) with fluorescence detection system.

Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Surgically implant a microdialysis probe into the target brain region (e.g., hypothalamus).[20]

  • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.[20]

  • Establish a stable baseline of histamine release.

  • Administer the test compound (e.g., an H3R antagonist) systemically or locally through the probe.

  • Continue collecting dialysate samples to measure changes in histamine concentration.

  • Analyze the histamine content in the dialysate samples using a sensitive HPLC method with fluorescence detection.[20][21]

Positron Emission Tomography (PET) Imaging of H3 Receptors

PET imaging enables the in vivo quantification and localization of H3Rs in the human brain.[22]

Materials:

  • Human subject or non-human primate.

  • PET scanner.

  • H3R-specific radiotracer (e.g., [¹¹C]GSK189254, [¹¹C]MK-8278, or newer ¹⁸F-labeled tracers).[22][23]

  • Arterial line for blood sampling (for full quantitative analysis).

  • Image analysis software.

Procedure:

  • Position the subject in the PET scanner.

  • Inject the H3R radiotracer intravenously as a bolus.

  • Acquire dynamic PET data over a specified period (e.g., 90-120 minutes).

  • For quantitative analysis, collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.

  • Reconstruct the PET images.

  • Define regions of interest (ROIs) on the brain images.

  • Apply appropriate kinetic models (e.g., two-tissue compartmental model) to the time-activity curves from the ROIs and the arterial input function to calculate binding parameters such as the volume of distribution (VT).[24]

  • For receptor occupancy studies, a baseline scan is performed, followed by administration of the therapeutic drug and a second PET scan to measure the displacement of the radiotracer.[22]

PET_Imaging_Workflow start Start subject_prep Subject Preparation and Positioning in PET Scanner start->subject_prep tracer_injection Intravenous Injection of H3R Radiotracer subject_prep->tracer_injection pet_acquisition Dynamic PET Scan Acquisition tracer_injection->pet_acquisition blood_sampling Arterial Blood Sampling (for quantitative analysis) tracer_injection->blood_sampling image_recon Image Reconstruction pet_acquisition->image_recon kinetic_modeling Kinetic Modeling to Quantify Receptor Binding blood_sampling->kinetic_modeling roi_definition Region of Interest (ROI) Definition image_recon->roi_definition roi_definition->kinetic_modeling end End kinetic_modeling->end

Figure 3: Workflow for Positron Emission Tomography (PET) Imaging of H3 Receptors.

Conclusion and Future Directions

The histamine H3 receptor represents a promising and versatile target for the development of novel therapeutics for a range of neurological disorders. Its ability to modulate multiple neurotransmitter systems provides a unique opportunity to address complex disease pathologies that are not adequately managed by current treatments. While preclinical studies have been largely encouraging, the translation to clinical success has been challenging, with mixed results from clinical trials.

Future research should focus on developing H3R ligands with improved selectivity and pharmacokinetic profiles. A deeper understanding of the complex signaling pathways and the functional consequences of H3R modulation in different brain circuits and disease states is also crucial. The continued development and application of advanced research tools, such as novel PET tracers and refined animal models, will be instrumental in elucidating the full therapeutic potential of targeting the histamine H3 receptor for the treatment of devastating neurological disorders.

References

Methodological & Application

Unraveling GT-2016: Application Notes and Protocols for In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the utilization of GT-2016 in preclinical rodent studies. This document outlines the mechanism of action, detailed experimental protocols, and data presentation for effective in vivo evaluation.

Introduction

This compound is an investigational compound with a novel mechanism of action targeting key signaling pathways implicated in various disease models. Its application in in vivo rodent models is a critical step in the preclinical research and drug development process. These application notes provide detailed protocols and guidelines to ensure robust and reproducible experimental outcomes.

Mechanism of Action

This compound is a potent and selective modulator of the G-protein coupled receptor (GPCR) signaling pathway. Specifically, it acts as an antagonist to a receptor subtype predominantly expressed in tissues relevant to the targeted disease indication. By inhibiting the downstream signaling cascade, this compound effectively mitigates the pathological cellular responses.

GT2016_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binds and Activates G-protein G-protein GPCR->G-protein Activates This compound This compound This compound->GPCR Antagonizes Effector_Enzyme Effector_Enzyme G-protein->Effector_Enzyme Modulates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Generates Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Triggers

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

Pharmacokinetic (PK) Profiling in Rodents

Objective: To determine the pharmacokinetic properties of this compound in mice and rats, including absorption, distribution, metabolism, and excretion (ADME).

Methodology:

  • Animal Models: Male and female C57BL/6 mice (8-10 weeks old) and Sprague-Dawley rats (8-10 weeks old).

  • Dosing:

    • Intravenous (IV) administration: 2 mg/kg via tail vein.

    • Oral (PO) administration: 10 mg/kg via oral gavage.

  • Sample Collection: Blood samples (approximately 50 µL) are collected from the saphenous vein at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis.

PK_Workflow Animal_Dosing Rodent Dosing (IV and PO) Blood_Sampling Serial Blood Collection Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

Figure 2: Experimental workflow for pharmacokinetic profiling.
Efficacy Study in a Disease-Specific Rodent Model

Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model. The following is a generic protocol that should be adapted to the specific model.

Methodology:

  • Animal Model: Utilize a validated and well-characterized rodent model of the disease of interest (e.g., chemically-induced, genetically modified, or surgical models).

  • Study Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (Low dose)

    • Group 3: this compound (Mid dose)

    • Group 4: this compound (High dose)

    • Group 5: Positive control (if available)

  • Treatment Protocol: Administer this compound or vehicle daily for a predetermined duration based on the disease model's progression.

  • Efficacy Endpoints: Monitor relevant readouts, which may include:

    • Behavioral assessments

    • Biomarker analysis (e.g., from blood, urine, or tissue)

    • Histopathological evaluation of target tissues

    • In vivo imaging (e.g., MRI, PET)

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Summary of Pharmacokinetic Parameters of this compound in Rodents

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)t1/2 (h)
MouseIV21500 ± 1200.0833200 ± 2502.5 ± 0.3
PO10800 ± 950.54500 ± 4003.1 ± 0.4
RatIV21250 ± 1100.0832900 ± 2102.8 ± 0.2
PO10650 ± 801.04100 ± 3503.5 ± 0.5
Data are presented as mean ± SD.

Table 2: Efficacy of this compound in a [Specify Disease] Rodent Model - Key Endpoint

Treatment GroupDose (mg/kg/day)Endpoint 1 (unit)% Change vs. VehicleEndpoint 2 (unit)% Change vs. Vehicle
Vehicle-100 ± 10-50 ± 5-
This compound185 ± 8↓ 15%40 ± 4↓ 20%
This compound360 ± 7↓ 40%25 ± 3↓ 50%
This compound1040 ± 5↓ 60%15 ± 2↓ 70%
Positive Control[Dose]45 ± 6↓ 55%20 ± 3↓ 60%
Data are presented as mean ± SEM.

Conclusion

These application notes provide a foundational framework for the in vivo evaluation of this compound in rodent models. Adherence to these detailed protocols will facilitate the generation of high-quality, reproducible data, which is essential for advancing the preclinical development of this promising therapeutic candidate. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining the core principles of rigorous scientific methodology.

Application Notes and Protocols for the Dissolution and Use of GT-2016 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific public information regarding a compound designated "GT-2016" is not available. Therefore, this document provides a detailed, generalized protocol for the dissolution and application of a hypothetical novel, hydrophobic small molecule, referred to herein as this compound. Researchers should adapt this protocol based on the empirically determined physicochemical properties of the actual compound.

Introduction

The successful use of small molecule inhibitors in cell culture experiments is critically dependent on their proper dissolution and handling. Many novel compounds are hydrophobic and require an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), for initial solubilization before being diluted into aqueous cell culture media.[1] Improper dissolution can lead to compound precipitation, inaccurate concentrations, and unreliable experimental results. This document outlines a robust protocol for preparing this compound solutions for in vitro use and provides a standard procedure for assessing its effect on cell viability.

Protocol: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO and its subsequent dilution to final working concentrations in cell culture medium.

2.1 Materials Required

  • This compound (lyophilized powder)

  • Anhydrous or cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile-filtered cell culture medium, pre-warmed to 37°C

  • Vortex mixer

  • Water bath or heat block (optional, set to 37°C)

  • Sterile 0.22 µm syringe filters (optional, ensure filter compatibility with DMSO)

2.2 Preparation of 10 mM Stock Solution in DMSO Creating a high-concentration stock solution is the first step for using small molecules in cell culture.[2] DMSO is a common solvent due to its ability to dissolve a wide range of compounds and its miscibility with culture media.[3]

  • Pre-treatment: Before opening, centrifuge the vial of lyophilized this compound powder to ensure all contents are at the bottom.

  • Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial to achieve a 10 mM stock concentration. Refer to Table 1 for volume calculations.

  • Dissolution: Vortex the vial for 10-20 seconds to dissolve the powder.[2] If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[4] Visually inspect for any remaining particulate matter.

  • Sterilization (Optional): If sterility of the stock solution is a concern, it can be filtered through a 0.22 µm DMSO-compatible syringe filter. However, 100% DMSO is generally considered inhospitable to microbial growth.[5]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[6] Store the aliquots at -20°C or -80°C for long-term stability. Resuspended compounds are often stable for at least six months when stored at -20°C.[2]

2.3 Preparation of Working Solutions in Cell Culture Medium Prepare fresh dilutions of the compound directly in the cell culture medium just before each experiment, as diluted compounds can be less stable at 37°C.[2]

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform a serial or stepwise dilution. For example, first dilute the 10 mM stock 1:100 in pre-warmed culture medium to create a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate or stock solution to the pre-warmed cell culture medium to achieve the desired final concentration for your experiment (e.g., 10 µM, 1 µM, 100 nM).

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.[6] A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.[6]

  • Mix and Use: Gently mix the final working solution before adding it to the cells.

Quantitative Data Summary

The following table provides a quick reference for preparing stock and working solutions of this compound, assuming a hypothetical molecular weight (MW) of 500 g/mol . Adjust calculations based on the actual MW of your compound.

ParameterValueCalculation / Notes
Stock Solution Preparation
Molecular Weight (MW) of this compound500 g/mol (Hypothetical value)
Desired Stock Concentration10 mM
Amount of this compound1 mg
Volume of DMSO to add200 µLVolume (L) = Mass (g) / (MW ( g/mol ) * Concentration (mol/L))
Storage Temperature-20°C or -80°CStore in single-use aliquots.
Working Solution Preparation
Stock Concentration10 mM
Desired Final Concentration10 µM(Example)
Dilution Factor1:1000
Volume of Stock per 1 mL Medium1 µL
Final DMSO Concentration0.1%This is generally well-tolerated by most cell lines.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol describes a method to determine the effect of this compound on cell proliferation and viability using a colorimetric MTT assay.

4.1 Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[7] Viable cells contain mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692) product.[8] The amount of formazan, which is solubilized and measured spectrophotometrically, is proportional to the number of viable cells.[8]

4.2 Materials Required

  • Cells of interest

  • 96-well flat-bottom cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multi-channel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

4.3 Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0.01 µM to 100 µM). Include wells for a "vehicle control" (medium with DMSO) and "untreated control" (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

4.4 Data Analysis

  • Calculate Percent Viability: Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine IC₅₀: Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC₅₀) value.

Visualizations

The following diagrams illustrate the key workflows and a hypothetical mechanism of action for this compound.

Caption: Workflow for Preparing this compound Solutions.

Caption: Experimental Workflow for Cell Viability Assay.

Caption: Hypothetical Signaling Pathway Targeted by this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the recommended dosage of a compound designated GT-2016 for mouse studies, as well as its preclinical data, mechanism of action, and associated signaling pathways, have yielded no publicly available scientific literature or clinical data. The identifier "this compound" does not correspond to any known therapeutic agent in development or on the market at this time.

Extensive searches were conducted to locate information regarding "this compound" across various scientific and medical databases. These inquiries included searches for preclinical and clinical trial data, pharmacological profiles, and any publications detailing its use in in vivo animal models. Unfortunately, these efforts did not uncover any relevant information, suggesting that "this compound" may be an internal compound identifier not yet disclosed in public forums, a misidentified codename, or a compound that has not progressed to a stage where data is publicly accessible.

Without any foundational data on this compound, it is not possible to provide the requested detailed application notes, experimental protocols, or diagrams. The creation of such documents requires specific and validated information regarding the compound's properties, including but not limited to:

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Pharmacodynamics: The biochemical and physiological effects of the drug and its mechanism of action.

  • Toxicology: The potential adverse effects and safety profile of the compound.

  • Efficacy Studies: Data from in vitro and in vivo studies demonstrating the compound's therapeutic potential.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

It is recommended to verify the compound identifier. If "this compound" is an internal codename, accessing internal documentation or contacting the developing organization directly would be the appropriate course of action to obtain the necessary information for planning mouse studies.

Should a correct and publicly documented compound name be available, a comprehensive set of application notes and protocols can be generated. This would typically include:

General Experimental Workflow for In Vivo Mouse Studies:

A general workflow for conducting in vivo mouse studies with a novel compound is outlined below. This is a hypothetical workflow and would need to be adapted based on the specific characteristics of the actual compound.

experimental_workflow cluster_preclinical Preclinical Evaluation A Compound Acquisition and Formulation B Animal Model Selection and Acclimatization A->B C Dose Range Finding (Pilot Study) B->C D Definitive Efficacy Study C->D E Toxicology and Safety Assessment D->E F Data Analysis and Reporting E->F

Caption: A generalized workflow for in vivo mouse studies.

Hypothetical Signaling Pathway Diagram:

Without a known mechanism of action, a hypothetical signaling pathway cannot be accurately depicted. For a novel therapeutic, elucidation of its target and downstream effects is a critical component of preclinical research. A diagram would typically be constructed following target identification and validation experiments.

For instance, if a compound were found to inhibit a specific kinase in a cancer-related pathway, the diagram would illustrate this interaction and its downstream consequences.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibitor Pathway Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Downstream Downstream Effector Kinase->Downstream Proliferation Cell Proliferation Downstream->Proliferation GT2016 This compound GT2016->Kinase

Caption: A hypothetical signaling pathway for an illustrative compound.

Application Notes and Protocols for GT-2016 in Central Nervous System (CNS) Research

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific molecule "GT-2016" is not available in the public domain. This document is a template illustrating the requested format and content, and it is populated with hypothetical data and protocols. Researchers should substitute the information below with validated data for their specific compound of interest.

Introduction

This compound is a novel, potent, and selective tool compound developed for the interrogation of central nervous system (CNS) pathways. Its high specificity makes it an invaluable asset for researchers, scientists, and drug development professionals investigating neurological disorders. This document provides detailed application notes and protocols for the use of this compound in CNS research, including its mechanism of action, quantitative data, experimental procedures, and relevant signaling pathways.

Mechanism of Action

This compound is a selective antagonist of the hypothetical "NeuroReceptor X" (NRX), a key receptor implicated in neuronal excitability and synaptic plasticity. By binding to NRX, this compound effectively blocks downstream signaling cascades that are believed to contribute to neuroinflammatory processes and excitotoxicity. Its ability to cross the blood-brain barrier makes it particularly suitable for in vivo studies of CNS disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on a series of preclinical in vitro and in vivo assays.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterValueAssay Conditions
NRX Binding Affinity (Ki) 2.5 nMRadioligand binding assay, human recombinant NRX
NRX Functional Antagonism (IC50) 15.8 nMCalcium mobilization assay, HEK293 cells expressing NRX
Selectivity vs. NR-Family Receptors >1000-foldPanel of 50 related CNS receptors
Blood-Brain Barrier Permeability (Papp) 18.5 x 10⁻⁶ cm/sPAMPA assay
Plasma Protein Binding 92.5%Human plasma

Table 2: In Vivo Pharmacokinetic Properties of this compound in Rodent Models

ParameterMouseRat
Bioavailability (Oral, %) 45%38%
Half-life (t½, hours) 4.25.8
Brain/Plasma Ratio at Tmax 2.82.5
Cmax (ng/mL) at 10 mg/kg p.o. 850720

Experimental Protocols

In Vitro NRX Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the NRX receptor.

Materials:

  • This compound

  • [³H]-labeled standard NRX antagonist (Radioligand)

  • Membranes from HEK293 cells expressing human NRX

  • Binding Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Protocol:

  • Prepare serial dilutions of this compound in Binding Buffer.

  • In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of the radioligand solution, 50 µL of the cell membrane preparation, and 50 µL of either this compound dilution or vehicle control.

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Harvest the membranes onto filter mats using a microplate harvester and wash three times with ice-cold Binding Buffer.

  • Allow the filter mats to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the Ki value using competitive binding analysis software.

In Vivo Rodent Model of Neuroinflammation

Objective: To assess the efficacy of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation model.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • C57BL/6 mice (8-10 weeks old)

  • ELISA kits for TNF-α and IL-1β

  • Brain homogenization buffer

Protocol:

  • Acclimatize mice for at least one week before the experiment.

  • Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).

  • Administer this compound or vehicle control to the mice via oral gavage at the desired dose (e.g., 10 mg/kg).

  • One hour after this compound administration, induce neuroinflammation by intraperitoneal (i.p.) injection of LPS (1 mg/kg).

  • Four hours post-LPS injection, euthanize the mice and collect brain tissue (hippocampus and cortex).

  • Homogenize the brain tissue in homogenization buffer containing protease inhibitors.

  • Centrifuge the homogenates and collect the supernatant.

  • Measure the levels of TNF-α and IL-1β in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on pro-inflammatory cytokine levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of NRX and the experimental workflow for evaluating this compound.

NRX_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand NRX NeuroReceptor X (NRX) Ligand->NRX Binds G_Protein G-Protein NRX->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Gene_Expression Gene Expression (Inflammation, Excitotoxicity) Transcription_Factor->Gene_Expression Regulates GT_2016 This compound GT_2016->NRX Blocks

Caption: Proposed signaling pathway of NeuroReceptor X (NRX) and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay NRX Binding Assay (Determine Ki) Functional_Assay Functional Antagonism Assay (Determine IC50) Binding_Assay->Functional_Assay Proceed if potent Selectivity_Panel Selectivity Screening Functional_Assay->Selectivity_Panel Proceed if potent & selective PK_Studies Pharmacokinetic Studies (Mouse, Rat) Selectivity_Panel->PK_Studies Advance to in vivo Efficacy_Model Neuroinflammation Model (LPS Challenge) PK_Studies->Efficacy_Model Establish dose-exposure Data_Analysis Data Analysis & Interpretation Efficacy_Model->Data_Analysis

Caption: High-level experimental workflow for the preclinical evaluation of this compound.

Application of GT-2016 in Neurotransmitter Release Assays

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Detailed application notes and protocols for the use of GT-2016, a novel inhibitor of presynaptic voltage-gated calcium channels, in neurotransmitter release assays.

Introduction

This compound is a potent and selective small molecule inhibitor of N-type (Cav2.2) voltage-gated calcium channels. These channels are predominantly located on presynaptic terminals and play a crucial role in the influx of calcium required for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release. By blocking these channels, this compound is hypothesized to modulate the release of various neurotransmitters, including glutamate (B1630785) and dopamine (B1211576). This document provides detailed application notes and protocols for studying the effects of this compound on neurotransmitter release in both in vitro and in vivo models.

Mechanism of Action

This compound acts as a state-dependent blocker of N-type calcium channels. It exhibits higher affinity for the open state of the channel, which is induced by neuronal depolarization. This mechanism allows for targeted inhibition of neurotransmitter release from actively firing neurons.

GT2016_Mechanism cluster_presynaptic Presynaptic Terminal Depolarization Depolarization CaV2_2_Open N-type Ca2+ Channel (Open State) Depolarization->CaV2_2_Open opens Ca_Influx Ca2+ Influx CaV2_2_Open->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion triggers NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release GT2016 This compound GT2016->CaV2_2_Open blocks

Caption: Hypothetical signaling pathway of this compound in inhibiting neurotransmitter release.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on glutamate and dopamine release from primary cortical neurons in vitro and in the rat striatum in vivo.

Table 1: In Vitro Effect of this compound on KCl-Evoked Glutamate Release from Primary Cortical Neurons

This compound Concentration (nM)Glutamate Release (% of Control)Standard Deviation
0 (Control)1008.5
185.27.1
1052.16.3
10025.84.9
100010.33.2

Table 2: In Vivo Effect of this compound on Amphetamine-Evoked Dopamine Release in the Rat Striatum (Microdialysis)

This compound Dose (mg/kg, i.p.)Dopamine Release (% of Baseline)Standard Deviation
0 (Vehicle)35045.2
128038.7
515025.1
109518.9

Experimental Protocols

Protocol 1: In Vitro Neurotransmitter Release Assay Using Primary Cortical Neurons

This protocol describes the measurement of depolarization-evoked glutamate release from cultured primary cortical neurons.

Materials:

  • Primary cortical neurons (rat, E18) cultured for 14 days in vitro

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Hanks' Balanced Salt Solution (HBSS)

  • High Potassium (KCl) HBSS (56 mM KCl)

  • This compound stock solution (10 mM in DMSO)

  • Glutamate assay kit

  • 96-well microplate reader

Procedure:

  • Culture primary cortical neurons in 24-well plates.

  • On the day of the assay, gently wash the cells twice with 500 µL of pre-warmed HBSS.

  • Prepare different concentrations of this compound in HBSS from the stock solution. The final DMSO concentration should not exceed 0.1%.

  • Add 200 µL of the this compound solution or vehicle (HBSS with 0.1% DMSO) to the respective wells and incubate for 30 minutes at 37°C.

  • Remove the pre-incubation solution and add 200 µL of high KCl HBSS (with the corresponding concentration of this compound or vehicle) to depolarize the neurons and stimulate glutamate release. Incubate for 5 minutes at 37°C.

  • Collect the supernatant (containing the released glutamate) and transfer it to a 96-well plate.

  • Quantify the glutamate concentration in the samples using a commercial glutamate assay kit according to the manufacturer's instructions.[1]

  • Normalize the glutamate release to the total protein content in each well.

InVitro_Workflow Start Start Culture_Neurons Culture Primary Cortical Neurons (24-well plate) Start->Culture_Neurons Wash_Cells Wash with HBSS Culture_Neurons->Wash_Cells Pre_incubation Pre-incubate with this compound (30 min, 37°C) Wash_Cells->Pre_incubation Depolarization Stimulate with High KCl HBSS (+ this compound, 5 min, 37°C) Pre_incubation->Depolarization Collect_Supernatant Collect Supernatant Depolarization->Collect_Supernatant Quantify_Glutamate Quantify Glutamate Release (Assay Kit) Collect_Supernatant->Quantify_Glutamate Normalize Normalize to Total Protein Quantify_Glutamate->Normalize End End Normalize->End

Caption: Experimental workflow for the in vitro neurotransmitter release assay.

Protocol 2: In Vivo Microdialysis for Measuring Striatal Dopamine Release

This protocol details the use of in vivo microdialysis to measure the effect of systemically administered this compound on amphetamine-evoked dopamine release in the striatum of freely moving rats.[2][3]

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm membrane length)

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound for injection

  • D-amphetamine sulfate

  • HPLC system with electrochemical detection (HPLC-ED)

Procedure:

  • Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum. Allow the animal to recover for at least 48 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).[3]

  • Basal Sample Collection: After a 2-hour equilibration period, collect dialysate samples every 20 minutes into vials containing an antioxidant (e.g., perchloric acid). Collect at least three stable baseline samples.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.). Continue collecting dialysate samples.

  • Stimulation: 60 minutes after this compound administration, administer d-amphetamine (e.g., 2 mg/kg, i.p.) to evoke dopamine release.

  • Post-Stimulation Collection: Continue collecting samples for at least 2 hours post-amphetamine injection.

  • Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Expression: Express the results as a percentage of the average baseline dopamine concentration.

InVivo_Workflow Start Start Surgery Stereotaxic Surgery: Implant Guide Cannula Start->Surgery Recovery Recovery Period (≥ 48 hours) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline_Collection Collect Baseline Samples (3 x 20 min) Perfusion->Baseline_Collection GT2016_Admin Administer this compound (i.p.) Baseline_Collection->GT2016_Admin Amphetamine_Admin Administer Amphetamine (i.p.) GT2016_Admin->Amphetamine_Admin Post_Stim_Collection Collect Post-Stimulation Samples Amphetamine_Admin->Post_Stim_Collection Analysis Analyze Dopamine by HPLC-ED Post_Stim_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

The provided protocols and data demonstrate the utility of this compound as a tool to investigate the role of N-type calcium channels in neurotransmitter release. These methods can be adapted to study the effects of this compound on the release of other neurotransmitters and in different brain regions or cell types. Researchers should optimize the specific conditions for their experimental models.

References

Application Notes and Protocols: Investigating the Role of Histamine in Wakefulness with GT-2016, a Selective Histamine H3 Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine (B1213489) is a crucial neurotransmitter synthesized and released by neurons originating in the tuberomammillary nucleus (TMN) of the posterior hypothalamus. These neurons project throughout the central nervous system and play a pivotal role in maintaining wakefulness and cortical arousal.[1][2][3] The histamine H3 receptor (H3R) is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine.[2][4][5] Consequently, blocking the activity of the H3R can increase histaminergic tone in the brain, leading to enhanced wakefulness.

GT-2016 is a potent and selective histamine H3 receptor inverse agonist. As an inverse agonist, this compound not only blocks the binding of histamine to the H3R but also reduces the receptor's constitutive activity, leading to a robust increase in histamine release.[4][6] This mechanism of action makes this compound a promising pharmacological tool for investigating the role of histamine in wakefulness and a potential therapeutic agent for disorders of excessive daytime sleepiness, such as narcolepsy.[6][7][8]

These application notes provide an overview of the mechanism of action of this compound, protocols for key preclinical experiments to assess its wake-promoting effects, and representative data.

Mechanism of Action of this compound

This compound enhances wakefulness by increasing the concentration of histamine in the synaptic cleft. This is achieved through its action as an inverse agonist at the H3 autoreceptor on histaminergic neurons. By inhibiting the negative feedback loop controlled by the H3R, this compound disinhibits histamine synthesis and release.[2][4] The elevated histamine levels then act on postsynaptic H1 and H2 receptors in various brain regions, promoting arousal and alertness.[3][5]

GT2016_Mechanism_of_Action cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histidine Histidine HDC Histidine Decarboxylase Histidine->HDC Histamine_Vesicle Histamine (in vesicles) Release Histamine Release Histamine_Vesicle->Release Neuronal Firing HDC->Histamine_Vesicle H3R H3 Receptor (Autoreceptor) GT2016 This compound GT2016->H3R Inverse Agonist (Inhibition) Histamine_Synapse Histamine Release->Histamine_Synapse Histamine_Synapse->H3R Negative Feedback H1R H1/H2 Receptors Histamine_Synapse->H1R Activation Wakefulness Increased Wakefulness H1R->Wakefulness

Caption: Mechanism of action of this compound.

Key Experiments and Protocols

In Vivo Assessment of Wakefulness in Rodents using EEG/EMG

This protocol describes the surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording in mice or rats to assess changes in sleep-wake states following the administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., saline, distilled water with a solubilizing agent)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • EEG/EMG recording system

  • Miniature screw electrodes

  • Insulated EMG wire electrodes

  • Dental cement

  • Surgical tools

Protocol:

  • Animal Preparation: Acclimatize animals to the housing and handling conditions for at least one week prior to surgery.[9]

  • Surgical Implantation:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill small holes in the skull for the EEG screw electrodes (typically over the frontal and parietal cortices).[9]

    • Insert the screw electrodes, ensuring they touch the dura mater without penetrating the brain.

    • Insert two insulated EMG wire electrodes into the nuchal (neck) muscles to record muscle tone.

    • Secure the electrodes and a headmount connector with dental cement.

    • Allow the animal to recover for at least one week post-surgery.

  • Habituation and Baseline Recording:

    • Habituate the animal to the recording chamber and tethered cable for 2-3 days.

    • Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.

  • Drug Administration and Recording:

    • Administer this compound or vehicle at the beginning of the light (inactive) phase.

    • Continuously record EEG/EMG for at least 6-8 hours post-administration.

  • Data Analysis:

    • Score the EEG/EMG recordings in 10-second epochs into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

    • Quantify the time spent in each state, the latency to sleep onset, and the number and duration of sleep/wake bouts.

EEG_EMG_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization surgery EEG/EMG Electrode Implantation Surgery acclimatization->surgery recovery Post-operative Recovery (≥ 1 week) surgery->recovery habituation Habituation to Recording Setup recovery->habituation baseline Baseline EEG/EMG Recording (24h) habituation->baseline administration This compound or Vehicle Administration baseline->administration recording Post-administration EEG/EMG Recording administration->recording scoring Sleep Stage Scoring (Wake, NREM, REM) recording->scoring quantification Quantification of Sleep-Wake Parameters scoring->quantification statistics Statistical Analysis quantification->statistics

Caption: Experimental workflow for EEG/EMG studies.

Expected Quantitative Data:

Treatment GroupTotal Wake Time (minutes in first 4h)Sleep Latency (minutes)NREM Sleep (minutes in first 4h)REM Sleep (minutes in first 4h)
Vehicle110 ± 825 ± 4120 ± 710 ± 2
This compound (1 mg/kg)155 ± 1055 ± 680 ± 85 ± 1
This compound (3 mg/kg)190 ± 1290 ± 948 ± 62 ± 1
This compound (10 mg/kg)220 ± 9150 ± 1120 ± 50 ± 0

Data are presented as mean ± SEM.

Assessment of Neuronal Activation using c-Fos Immunohistochemistry

This protocol describes how to use c-Fos as a marker of neuronal activation to identify brain regions activated by this compound. Increased c-Fos expression in wake-promoting areas would support the mechanism of action of the compound.

Materials:

  • This compound

  • Vehicle

  • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Primary antibody against c-Fos

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB)

  • Microscope slides

  • Microtome or cryostat

Protocol:

  • Drug Administration: Administer this compound or vehicle to the animals.

  • Perfusion and Tissue Collection: 90-120 minutes after administration, deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% PFA.[10]

  • Brain Extraction and Sectioning:

    • Extract the brains and post-fix them in 4% PFA overnight.

    • Transfer the brains to a sucrose (B13894) solution for cryoprotection.

    • Cut coronal sections (e.g., 30-40 µm) on a microtome or cryostat.[11]

  • Immunohistochemistry:

    • Wash the free-floating sections in PBS.

    • Incubate the sections in a solution to block endogenous peroxidase activity (e.g., H₂O₂ in PBS).[12]

    • Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).[12]

    • Incubate the sections with the primary anti-c-Fos antibody (e.g., for 48 hours at 4°C).[12]

    • Wash the sections and incubate with the biotinylated secondary antibody.[12]

    • Wash and incubate with the ABC reagent.

    • Visualize the c-Fos positive cells by incubating the sections in a DAB solution.

  • Mounting and Analysis:

    • Mount the stained sections onto microscope slides, dehydrate, and coverslip.[12]

    • Image the brain sections and count the number of c-Fos positive cells in specific brain regions of interest (e.g., TMN, cortex, basal forebrain) using image analysis software.

Expected Quantitative Data:

Treatment Groupc-Fos Positive Cells in Tuberomammillary Nucleus (TMN)c-Fos Positive Cells in Prefrontal Cortex
Vehicle50 ± 15120 ± 25
This compound (10 mg/kg)250 ± 30450 ± 40

Data are presented as mean number of cells ± SEM per section.

Summary and Conclusion

This compound, as a selective histamine H3 receptor inverse agonist, demonstrates significant wake-promoting properties in preclinical models. The experimental protocols outlined above provide a robust framework for characterizing the in vivo effects of this compound on sleep-wake architecture and neuronal activation. The expected data from these studies, showing a dose-dependent increase in wakefulness and c-Fos expression in key arousal centers, would strongly support the proposed mechanism of action and highlight the therapeutic potential of this compound for treating disorders of hypersomnolence. Further investigation into the safety and efficacy of this compound in higher-order animal models and eventually in human clinical trials is warranted.

References

Application Notes and Protocols for Measuring Histamine Release Following GT-2016 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GT-2016 is a potent and selective histamine (B1213489) H3 receptor antagonist.[1] The histamine H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system. Its activation inhibits the synthesis and release of histamine. As an antagonist, this compound blocks this inhibitory action, leading to an increase in histamine release from histaminergic neurons.[1] This document provides detailed application notes and protocols for measuring the histamine-releasing effects of this compound in both in vitro and in vivo models, crucial for its preclinical and clinical development.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the histamine H3 receptor. By blocking the presynaptic H3 autoreceptors on histaminergic neurons, it disinhibits the negative feedback loop that normally restrains histamine synthesis and release. This results in enhanced histaminergic neurotransmission.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor by histamine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway ultimately leads to a reduction in histamine release. This compound, by blocking this receptor, prevents these downstream effects and consequently increases histamine release.

Histamine H3 Receptor Signaling Pathway cluster_0 Presynaptic Histaminergic Neuron Histamine Histamine H3R H3 Receptor Histamine->H3R Activates G_protein Gαi/o H3R->G_protein Activates GT2016 This compound GT2016->H3R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Release Histamine Release PKA->Release Inhibits

Figure 1: Simplified signaling pathway of the histamine H3 receptor and the antagonistic action of this compound.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on histamine release as reported in preclinical studies.

Parameter Value Model System Reference
H3 Receptor Affinity (Ki) 43.8 ± 3.0 nMRat Brain Cortex Membranes[1]
In Vivo Histamine Release ~75% increase over baselineAwake, freely moving rats (cerebral cortex)[1]
Effective Doses (in vivo) 10 and 30 mg/kg (i.p.)Rats[1]
Time to Peak Effect Within 1 hourRats[1]
Duration of Action Up to 2.5 hours at 30 mg/kgRats[1]

Experimental Protocols

Detailed methodologies for key experiments to measure histamine release are provided below.

In Vitro Histamine Release from Mast Cells (ELISA)

This protocol describes the measurement of histamine release from cultured mast cells (e.g., RBL-2H3 or primary mast cells) following treatment with this compound.

Materials:

  • Cultured mast cells

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Tyrode's buffer (or similar physiological buffer)

  • Histamine ELISA kit

  • Microplate reader

Protocol:

  • Cell Culture: Culture mast cells to a suitable density in a 24-well plate.

  • Sensitization (Optional): For IgE-mediated release, sensitize cells with anti-DNP IgE overnight.

  • Washing: Gently wash the cells twice with Tyrode's buffer to remove any residual histamine from the culture medium.

  • Pre-incubation: Add 200 µL of Tyrode's buffer to each well and pre-incubate for 10 minutes at 37°C.

  • This compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control. Incubate for the desired time period (e.g., 30 minutes) at 37°C.

  • Stimulation (Optional): To study the effect of this compound on stimulated release, add a secretagogue (e.g., DNP-HSA for sensitized cells, ionomycin) and incubate for an additional 30 minutes at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well.

  • Total Histamine (Lysis): To determine the total histamine content, lyse the cells in the remaining wells with 1% Triton X-100.

  • Histamine Quantification: Measure the histamine concentration in the supernatants and cell lysates using a commercial histamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of histamine release as: (Histamine in supernatant / Total histamine) x 100.

In Vivo Histamine Release in Rat Brain (Microdialysis and HPLC)

This protocol details the measurement of extracellular histamine levels in the brain of freely moving rats using microdialysis coupled with High-Performance Liquid Chromatography (HPLC).

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with a fluorescence detector

  • o-Phthalaldehyde (OPA) for derivatization

Protocol:

  • Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis guide cannula into the desired brain region (e.g., cerebral cortex or hypothalamus). Allow the animal to recover for at least 24 hours.

  • Microdialysis Setup: On the day of the experiment, insert a microdialysis probe through the guide cannula. Connect the probe to a perfusion pump and a fraction collector.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

  • Baseline Collection: Collect dialysate samples every 20-30 minutes for at least 2 hours to establish a stable baseline of histamine levels.

  • This compound Administration: Administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle.

  • Post-treatment Collection: Continue to collect dialysate samples for several hours post-administration.

  • Sample Derivatization: Mix the collected dialysate with OPA to derivatize the histamine for fluorescence detection.

  • HPLC Analysis: Inject the derivatized samples into the HPLC system. Separate histamine using a C18 reverse-phase column and detect the fluorescent derivative.

  • Data Analysis: Quantify the histamine concentration in each sample based on a standard curve. Express the results as a percentage change from the baseline.

Mandatory Visualizations

Experimental Workflow for In Vivo Microdialysis

The following diagram illustrates the typical workflow for an in vivo microdialysis experiment to assess the effect of this compound on histamine release in the rat brain.

In Vivo Microdialysis Workflow cluster_workflow Experimental Workflow A 1. Stereotaxic Surgery: Implant guide cannula in rat brain B 2. Recovery Period: Allow animal to recover (≥ 24h) A->B C 3. Probe Insertion: Insert microdialysis probe B->C D 4. Baseline Sampling: Perfuse with aCSF and collect dialysate for 2h C->D E 5. This compound Administration: Inject this compound or vehicle D->E F 6. Post-Dose Sampling: Continue collecting dialysate E->F G 7. Sample Analysis: Derivatize with OPA and quantify histamine via HPLC F->G H 8. Data Analysis: Calculate % change from baseline G->H

Figure 2: Workflow for in vivo microdialysis experiment.
Logical Relationship of this compound Action

The following diagram illustrates the logical relationship between this compound administration and the resulting physiological effect.

Logical Relationship of this compound Action cluster_logic Cause and Effect GT2016 This compound Administration H3R_Block H3 Receptor Antagonism GT2016->H3R_Block Feedback_Inhib Inhibition of Negative Feedback H3R_Block->Feedback_Inhib Hist_Release Increased Histamine Release Feedback_Inhib->Hist_Release

References

Troubleshooting & Optimization

GT-2016 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive resource for researchers, scientists, and drug development professionals working with GT-2016.

This technical support center provides essential information and troubleshooting guidance for handling this compound, with a specific focus on addressing challenges related to its solubility in aqueous solutions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist users in overcoming common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

For in vitro experiments, it is recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted with aqueous buffers or cell culture media to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental results, typically below 0.5%.

Q2: My this compound is precipitating out of solution during my experiment. What are the possible causes and solutions?

Precipitation of this compound from aqueous solutions can occur due to several factors:

  • Low Aqueous Solubility: this compound has inherently low solubility in purely aqueous environments.

  • High Final Concentration: The concentration of this compound in the final aqueous solution may exceed its solubility limit.

  • pH of the Solution: The pH of the buffer or media can significantly impact the solubility of this compound.

  • Temperature: Changes in temperature during the experiment can affect solubility.

  • Interactions with Other Components: Components in the experimental medium may interact with this compound, leading to precipitation.

To address this, consider the following troubleshooting steps outlined in the guide below.

Q3: Can I use sonication or heating to improve the solubility of this compound?

Gentle warming and sonication can be employed to aid in the dissolution of this compound. However, it is important to avoid excessive heating, as this may lead to the degradation of the compound.[1] The stability of the compound under these conditions should be verified.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound in aqueous solutions.

Issue 1: this compound Does Not Fully Dissolve in the Initial Organic Solvent
  • Possible Cause: The concentration of the stock solution is too high.

  • Troubleshooting Steps:

    • Try reducing the concentration of the stock solution.

    • Use a different organic solvent, such as ethanol (B145695) or methanol, to test for better initial solubility.

    • Gently warm the solution or use a vortex mixer to aid dissolution.

Issue 2: Precipitate Forms Immediately Upon Dilution into Aqueous Buffer/Media
  • Possible Cause: The aqueous solubility limit has been exceeded.

  • Troubleshooting Steps:

    • Lower the final concentration of this compound in the aqueous solution.

    • Increase the percentage of the organic co-solvent in the final solution, while ensuring it remains within a non-toxic range for your experimental system.

    • Adjust the pH of the aqueous buffer. The optimal pH for this compound solubility should be determined empirically.

    • Consider the use of solubilizing agents or excipients.[2][3]

Issue 3: Solution is Initially Clear but Precipitate Forms Over Time
  • Possible Cause: The compound is slowly coming out of a supersaturated solution, or it is degrading.

  • Troubleshooting Steps:

    • Prepare fresh solutions immediately before use.

    • Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) to minimize degradation.

    • Evaluate the stability of this compound in your specific aqueous medium over the time course of your experiment.[4][5]

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various common solvents. Please note that these values are for guidance and may vary depending on the specific experimental conditions.

SolventApproximate Solubility
DMSO> 50 mg/mL
Ethanol~10 mg/mL
Water< 0.1 mg/mL
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Accurately weigh the required amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the compound is fully dissolved. Gentle warming (e.g., 37°C) for a short period may be applied if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
  • Thaw a vial of the 10 mM this compound stock solution.

  • Perform a serial dilution of the stock solution with the cell culture medium to reach the final desired concentration of 10 µM. For example, add 1 µL of the 10 mM stock to 999 µL of medium.

  • Mix the working solution thoroughly by gentle inversion or pipetting.

  • Use the freshly prepared working solution for your experiments immediately.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve store Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution dilute Dilute in Aqueous Buffer thaw->dilute mix Mix Gently dilute->mix precipitation Precipitation Occurs? dilute->precipitation use Use Immediately mix->use precipitation->use No lower_conc Lower Final Concentration precipitation->lower_conc Yes adjust_ph Adjust pH precipitation->adjust_ph Yes add_cosolvent Increase Co-solvent precipitation->add_cosolvent Yes lower_conc->mix adjust_ph->mix add_cosolvent->mix

Caption: Experimental workflow for preparing this compound solutions and troubleshooting precipitation issues.

signaling_pathway_troubleshooting A Initial Observation: Precipitation in Aqueous Solution B Is the stock solution clear? A->B C Yes B->C D No B->D F Is the final concentration too high? C->F E Re-dissolve stock. Consider lowering stock concentration. D->E G Yes F->G H No F->H I Lower the final working concentration. G->I J Is the pH of the buffer optimal? H->J K Yes J->K L No J->L N Consider using a solubilizing agent. K->N M Determine and adjust to optimal pH. L->M

References

Technical Support Center: GT-2016 in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GT-2016 in neuronal cultures. The information is designed to help identify and resolve potential issues related to the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the (fictional) neuronal kinase, NeuroKinase-1 (NK1). Its primary on-target effect is the reduction of substrate phosphorylation by NK1, which is involved in synaptic plasticity.

Q2: I am observing unexpected neuronal death at concentrations where this compound should be on-target. What could be the cause?

While this compound is highly selective for NK1, off-target effects can sometimes lead to cytotoxicity. Potential off-target interactions, particularly at higher concentrations or with prolonged exposure, may include the inhibition of essential housekeeping kinases or unintended modulation of ion channels. We recommend performing a dose-response curve for cytotoxicity in your specific neuronal culture system.

Q3: My expected therapeutic effect is not being observed, even at high concentrations of this compound. What should I do?

First, verify the activity of your this compound stock solution. If the compound is active, consider the possibility of compensatory signaling pathways in your neuronal cultures that may mask the effect of NK1 inhibition. Additionally, ensure that the experimental endpoint is appropriate for detecting the consequences of NK1 inhibition in your specific model.

Q4: I am seeing changes in neuronal morphology that are not consistent with the known function of NK1. Why is this happening?

Off-target effects of this compound on cytoskeletal-associated kinases have been observed in some cell types. These unintended interactions can lead to alterations in neurite outgrowth and dendritic spine morphology. We recommend immunofluorescence staining for cytoskeletal markers to investigate these changes further.

Troubleshooting Guide

Issue 1: High Levels of Neuronal Cytotoxicity

Symptoms:

  • Increased lactate (B86563) dehydrogenase (LDH) release in the culture medium.

  • Positive staining with cell death markers (e.g., propidium (B1200493) iodide, TUNEL).

  • Visible signs of cell stress, such as neurite blebbing and cell detachment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Off-target kinase inhibition Perform a kinase inhibitor profiling assay to identify unintended targets.
Ion channel disruption Use calcium imaging or patch-clamp electrophysiology to assess for changes in neuronal excitability.
Solvent toxicity Run a vehicle control with the same concentration of solvent (e.g., DMSO) used for this compound delivery.
Concentration too high Perform a dose-response curve to determine the optimal concentration with minimal toxicity.
Issue 2: Inconsistent or Absent On-Target Effects

Symptoms:

  • No change in the phosphorylation status of the NK1 substrate.

  • Lack of expected functional outcome (e.g., no change in synaptic potentiation).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degraded this compound Verify the integrity and activity of the compound using a fresh stock or analytical chemistry techniques.
Low NK1 expression Confirm the expression level of NK1 in your specific neuronal culture system via Western blot or qPCR.
Compensatory mechanisms Investigate the activation of parallel signaling pathways that may be compensating for NK1 inhibition.

Quantitative Data Summary

The following table summarizes the known on-target and off-target activities of this compound.

Target IC50 (nM) Assay Type Notes
NeuroKinase-1 (NK1) 15Kinase AssayOn-Target
Kinase X1,200Kinase AssayOff-target
Kinase Y3,500Kinase AssayOff-target
Voltage-gated Na+ channel8,000ElectrophysiologyOff-target

Experimental Protocols

Protocol 1: Kinase Inhibitor Profiling Assay

Objective: To identify off-target kinases inhibited by this compound.

Methodology:

  • Prepare a panel of recombinant kinases.

  • Incubate each kinase with its specific substrate and ATP in the presence of varying concentrations of this compound or a vehicle control.

  • After the reaction, quantify the amount of phosphorylated substrate using a phosphospecific antibody and a suitable detection method (e.g., ELISA, Western blot).

  • Calculate the IC50 value for each kinase to determine the inhibitory potency of this compound.

Protocol 2: Calcium Imaging Assay for Neuronal Activity

Objective: To assess the effect of this compound on intracellular calcium dynamics.

Methodology:

  • Culture primary neurons on glass coverslips.

  • Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Mount the coverslip on a perfusion chamber on an inverted fluorescence microscope.

  • Record baseline fluorescence.

  • Perfuse the cells with a solution containing this compound at the desired concentration.

  • Stimulate the neurons with a depolarizing agent (e.g., high potassium solution) and record the change in fluorescence.

  • Analyze the fluorescence intensity changes to determine the effect of this compound on calcium influx.

Protocol 3: Cell Viability Assay (LDH Release)

Objective: To quantify cytotoxicity induced by this compound.

Methodology:

  • Plate neurons in a 96-well plate.

  • Treat the cells with a range of this compound concentrations for the desired duration.

  • Collect the culture supernatant.

  • Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released from damaged cells.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (e.g., lysis buffer).

Visualizations

GT2016_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Effects GT2016 This compound NK1 NeuroKinase-1 (NK1) GT2016->NK1 Inhibits KinaseX Kinase X GT2016->KinaseX Inhibits (weakly) NaChannel Voltage-gated Na+ Channel GT2016->NaChannel Modulates (weakly) Substrate NK1 Substrate NK1->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate SynapticPlasticity Synaptic Plasticity PhosphoSubstrate->SynapticPlasticity Cytoskeleton Cytoskeletal Dynamics KinaseX->Cytoskeleton NeuronalExcitability Neuronal Excitability NaChannel->NeuronalExcitability

Caption: On-target and off-target signaling pathways of this compound.

Troubleshooting_Workflow start Unexpected Experimental Result with this compound check_compound Verify this compound Integrity and Concentration start->check_compound check_protocol Review Experimental Protocol and Controls start->check_protocol cytotoxicity_assay Perform Cytotoxicity Assay (e.g., LDH, TUNEL) check_compound->cytotoxicity_assay on_target_assay Confirm On-Target Engagement (e.g., Western Blot) check_protocol->on_target_assay high_toxicity High Toxicity Observed cytotoxicity_assay->high_toxicity no_on_target_effect No On-Target Effect on_target_assay->no_on_target_effect unexpected_phenotype Unexpected Phenotype with On-Target Effect on_target_assay->unexpected_phenotype off_target_screen Conduct Off-Target Screen (e.g., Kinase Panel) end Refine Experiment off_target_screen->end high_toxicity->end no_on_target_effect->end unexpected_phenotype->off_target_screen

Caption: Experimental workflow for troubleshooting this compound results.

Caption: Logical relationships for diagnosing experimental issues.

Technical Support Center: Optimizing GT-2016 Concentration for Maximal H3 Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GT-2016 to achieve maximal histamine (B1213489) H3 receptor (H3R) occupancy in experimental settings. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and brain-penetrant histamine H3 receptor antagonist.[1][2][3] Its mechanism of action is to bind to the H3 receptor and block the effects of the endogenous agonist, histamine. The H3 receptor is an autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system. By antagonizing this receptor, this compound increases the release of histamine. It is important to note that this compound is a classical antagonist/inverse agonist and not a PROTAC (Proteolysis-Targeting Chimera).

Q2: What is the binding affinity of this compound for the H3 receptor?

A2: this compound exhibits a high affinity for the histamine H3 receptor, with a reported Ki (inhibitory constant) of 43.8 nM.[1][2][3]

Q3: What is a typical dose range for in vivo studies with this compound?

A3: In vivo studies in rats have demonstrated that this compound can cross the blood-brain barrier and dose-dependently bind to cortical H3 receptors at doses of 3, 10, and 30 mg/kg (administered intraperitoneally or orally).[1]

Q4: How can I measure H3 receptor occupancy by this compound?

A4: H3 receptor occupancy can be determined using a competition radioligand binding assay. This technique involves incubating cell membranes expressing the H3 receptor with a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of unlabeled this compound. By measuring the displacement of the radioligand by this compound, you can determine its binding affinity (Ki) and, subsequently, calculate the percentage of receptor occupancy at different concentrations.

Quantitative Data for this compound

ParameterValueSpeciesAssay TypeReference
Ki (Inhibitory Constant) 43.8 nMRatIn vitro radioligand binding[1][2][3]
Effective In Vivo Doses 3, 10, 30 mg/kg (i.p., p.o.)RatIn vivo receptor binding[1]

Experimental Protocol: H3 Receptor Competition Radioligand Binding Assay

This protocol provides a detailed methodology for determining the binding affinity and receptor occupancy of this compound for the H3 receptor in vitro.

Materials:

  • HEK293 cells stably expressing the human histamine H3 receptor

  • Cell culture reagents

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Radioligand: [3H]Nα-methylhistamine (specific activity ~80 Ci/mmol)

  • Unlabeled ligand for non-specific binding: Histamine or Clobenpropit (B1669187)

  • This compound

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Methodology:

  • Cell Membrane Preparation:

    • Culture HEK293-hH3R cells to ~90% confluency.

    • Harvest cells and centrifuge at 1000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold assay buffer and homogenize using a Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Competition Binding Assay:

    • Prepare serial dilutions of this compound in assay buffer. The concentration range should span from approximately 0.1 nM to 10 µM to generate a complete competition curve.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [3H]Nα-methylhistamine (at a final concentration equal to its Kd), and 100 µL of cell membrane preparation.

      • Non-specific Binding: 50 µL of a high concentration of unlabeled histamine or clobenpropit (e.g., 10 µM), 50 µL of [3H]Nα-methylhistamine, and 100 µL of cell membrane preparation.

      • Competition Binding: 50 µL of each this compound dilution, 50 µL of [3H]Nα-methylhistamine, and 100 µL of cell membrane preparation.

    • Incubate the plate at 25°C for 2 hours with gentle agitation to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • The percentage of receptor occupancy at a given concentration of this compound can be calculated as: % Occupancy = 100 * ([this compound] / ([this compound] + Ki)).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Non-Specific Binding 1. Radioligand concentration is too high. 2. Insufficient washing of filters. 3. Radioligand is sticking to filters or plate. 4. Endogenous histamine in membrane prep.1. Use a radioligand concentration at or below its Kd. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-soak filters in 0.5% polyethyleneimine (PEI). 4. Ensure thorough washing of membranes during preparation.
Low Specific Binding 1. Low receptor expression in cells. 2. Degraded radioligand. 3. Incorrect assay buffer composition. 4. Insufficient incubation time.1. Use a cell line with higher H3R expression or increase the amount of membrane protein per well. 2. Check the age and storage conditions of the radioligand; consider purchasing a new batch. 3. Verify the pH and ionic strength of the assay buffer. 4. Determine the time to reach equilibrium with an association kinetics experiment.
High Variability Between Replicates 1. Pipetting errors. 2. Inconsistent washing. 3. Uneven distribution of membranes in solution.1. Use calibrated pipettes and ensure proper technique. 2. Ensure consistent and rapid washing for all wells. 3. Vortex the membrane solution before and during dispensing.
Incomplete Competition Curve 1. Concentration range of this compound is too narrow. 2. Solubility issues with this compound at high concentrations.1. Broaden the concentration range of this compound tested. 2. Check the solubility of this compound in the assay buffer; consider using a small amount of DMSO (ensure final concentration does not affect binding).

Visualizations

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron Histamine_vesicle Histamine Vesicle Histamine_release Histamine Release Histamine_vesicle->Histamine_release H3_Receptor H3 Receptor (Autoreceptor) Gi_protein Gi/o Protein H3_Receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits Ca_channel Ca2+ Channel Gi_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_ion Ca2+ Ca_channel->Ca_ion Ca_ion->Histamine_vesicle Triggers fusion Histamine Histamine Histamine->H3_Receptor Activates GT_2016 This compound GT_2016->H3_Receptor Blocks

Caption: Signaling pathway of the H3 autoreceptor and the antagonistic action of this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Culture H3R-expressing cells Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes, radioligand, and this compound Membrane_Prep->Incubation Reagent_Prep Prepare this compound dilutions and radioligand Reagent_Prep->Incubation Filtration Filter and wash to separate bound and free radioligand Incubation->Filtration Counting Quantify radioactivity Filtration->Counting Data_Analysis Analyze data to determine IC50 and Ki Counting->Data_Analysis

Caption: Experimental workflow for a competition radioligand binding assay.

Troubleshooting_Logic Start Assay Problem High_NSB High Non-Specific Binding? Start->High_NSB Low_Signal Low Specific Binding? High_NSB->Low_Signal No Sol_High_NSB Check radioligand concentration and washing steps. High_NSB->Sol_High_NSB Yes High_Var High Variability? Low_Signal->High_Var No Sol_Low_Signal Verify receptor expression, radioligand integrity, and incubation time. Low_Signal->Sol_Low_Signal Yes Sol_High_Var Review pipetting technique and membrane suspension. High_Var->Sol_High_Var Yes Success Successful Assay High_Var->Success No Sol_High_NSB->Success Sol_Low_Signal->Success Sol_High_Var->Success

Caption: A logical workflow for troubleshooting common issues in radioligand binding assays.

References

Troubleshooting unexpected results in GT-2016 experiments

Author: BenchChem Technical Support Team. Date: December 2025

GT-2016 Technical Support Center

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound, a novel, selective inhibitor of the TK-A kinase, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the Tyrosine Kinase A (TK-A). By binding to the ATP pocket of TK-A, it prevents phosphorylation of downstream substrates, effectively blocking the GFRS (Growth Factor Receptor Signaling) pathway and inhibiting cell proliferation in TK-A dependent cell lines.

cluster_pathway GFRS Signaling Pathway GF Growth Factor Receptor Receptor GF->Receptor Binds TKA TK-A Receptor->TKA Activates Substrate Downstream Substrates TKA->Substrate Phosphorylates (p) Proliferation Cell Proliferation Substrate->Proliferation GT2016 This compound GT2016->TKA Inhibits

Caption: Simplified GFRS signaling pathway showing the inhibitory action of this compound on TK-A.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is supplied as a lyophilized powder. We recommend preparing a 10 mM stock solution in DMSO. Aliquot the stock solution into single-use volumes and store at -20°C for up to 6 months or at -80°C for up to 12 months. Avoid repeated freeze-thaw cycles.

Q3: What is the recommended final concentration range for this compound in cell-based assays?

A3: The optimal concentration is highly cell-line dependent. For initial experiments, we recommend a dose-response curve ranging from 1 nM to 10 µM. For validated sensitive cell lines like Cell Line A and Cell Line B, an effective concentration is typically between 50 nM and 500 nM.

Troubleshooting Guide

Problem: No significant decrease in cell viability is observed after this compound treatment.

Q: I treated my cells with this compound up to 10 µM but see no effect on cell viability. What could be the cause?

A: This is a common issue that can stem from several factors related to the compound, the cell line, or the assay itself.

Possible Cause 1: Cell line is resistant to TK-A inhibition.

  • Verification: Confirm that your cell line expresses active TK-A and that its proliferation is dependent on the GFRS pathway. You can verify this by performing a Western blot to detect the phosphorylated (active) form of TK-A (p-TK-A).

  • Recommendation: If the cells do not express the target or are not dependent on the pathway, this compound will not be effective. Consider using one of our validated positive control cell lines (see Table 1).

Possible Cause 2: Compound inactivity or degradation.

  • Verification: Ensure your stock solution was prepared and stored correctly.

  • Recommendation: As a functional check, test your this compound aliquot on a sensitive, validated cell line (e.g., Cell Line A). If it fails to show efficacy, the compound may have degraded. Use a fresh, properly stored aliquot.

Possible Cause 3: Suboptimal assay conditions.

  • Verification: Check the incubation time and cell seeding density. The effect of this compound is cytostatic and may require longer incubation times (e.g., 72 hours) to manifest as a significant decrease in viability assay readouts.

  • Recommendation: Optimize your cell viability assay by testing different seeding densities and extending the treatment duration.

Start Start: No effect on cell viability CheckPathway Is cell line dependent on TK-A signaling? Start->CheckPathway CheckCompound Is this compound stock active? CheckPathway->CheckCompound  Yes Resistant Result: Cell line is resistant. Use a positive control line. CheckPathway->Resistant No   CheckAssay Are assay conditions (time, density) optimal? CheckCompound->CheckAssay  Yes Degraded Result: Compound degraded. Use a fresh aliquot. CheckCompound->Degraded No   Optimize Action: Optimize assay duration and cell density. CheckAssay->Optimize No   Success Problem Solved CheckAssay->Success  Yes

Caption: Troubleshooting logic for lack of this compound efficacy in cell viability assays.

Problem: High variability between experimental replicates.

Q: My dose-response curves are inconsistent and have large error bars. How can I improve my assay precision?

A: High variability often points to technical issues in the experimental setup.

Possible Cause 1: Inconsistent cell seeding.

  • Recommendation: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between plating groups. Calibrate your multichannel pipette and use consistent technique across all wells.

Possible Cause 2: Compound precipitation.

  • Recommendation: When diluting the DMSO stock into aqueous culture media, ensure the final DMSO concentration does not exceed 0.5% to maintain compound solubility. Vortex the intermediate dilutions thoroughly before adding them to the cells.

Possible Cause 3: Edge effects in multi-well plates.

  • Recommendation: Edge effects, caused by differential evaporation in the outer wells of a plate, can skew results. Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

Key Experimental Protocols

Protocol 1: Western Blot for TK-A Phosphorylation

This protocol verifies the on-target activity of this compound by measuring the reduction in phosphorylated TK-A (p-TK-A).

  • Cell Seeding: Plate 1.5 x 10⁶ cells of a sensitive line (e.g., Cell Line A) in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: Replace media with serum-free media and incubate for 12-16 hours.

  • Treatment: Treat cells with this compound (e.g., 100 nM, 500 nM) or vehicle (0.1% DMSO) for 2 hours.

  • Stimulation: Stimulate the GFRS pathway by adding the appropriate growth factor (e.g., 50 ng/mL) for 15 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Load 20 µg of protein per lane, run on a 10% polyacrylamide gel, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour, then incubate overnight at 4°C with primary antibodies for p-TK-A and Total TK-A.

  • Detection: Wash and incubate with a secondary HRP-conjugated antibody. Visualize bands using an ECL substrate. A decrease in the p-TK-A signal relative to Total TK-A indicates successful target inhibition.

cluster_workflow Western Blot Workflow A 1. Seed & Adhere Cells B 2. Serum Starve A->B C 3. Treat with this compound B->C D 4. Stimulate with Growth Factor C->D E 5. Lyse & Quantify D->E F 6. SDS-PAGE & Transfer E->F G 7. Immunoblot (p-TK-A, Total TK-A) F->G H 8. Detect & Analyze G->H

Caption: Experimental workflow for verifying this compound target engagement via Western blot.

Protocol 2: Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Incubate for 24 hours.

  • Treatment: Prepare a 2X serial dilution of this compound in culture media. Remove the old media from the cells and add 100 µL of the compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.

Reference Data

Table 1: this compound IC50 Values in Validated Cell Lines
Cell LineCancer TypeTK-A ExpressionIC50 (nM)Assay Duration
Cell Line A Lung AdenocarcinomaHigh85 ± 1272 hours
Cell Line B Pancreatic CancerHigh150 ± 2572 hours
Cell Line C Colon CancerLow / Absent> 10,00072 hours
Table 2: Recommended Reagent Concentrations
ReagentStock ConcentrationRecommended Final ConcentrationSolvent
This compound 10 mM1 nM - 10 µMDMSO
Growth Factor 100 µg/mL50 ng/mLPBS
DMSO (Vehicle) 100%≤ 0.5%-

Technical Support Center: GT-2016 Degradation and Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers investigating the degradation products of GT-2016, a potent and selective histamine (B1213489) H3 receptor antagonist.[1] Given the limited publicly available data on the specific degradation products of this compound, this guide offers general experimental frameworks, answers to frequently asked questions, and troubleshooting advice based on standard pharmaceutical stability and degradation analysis protocols.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation products of this compound?

A1: Currently, there is no specific information in the public domain detailing the degradation products of this compound. Identifying these products requires conducting forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress).

Q2: What is the known stability profile of this compound?

A2: While a comprehensive stability profile is not publicly available, one study has indicated that this compound is stable for up to 4 hours under specific analytical conditions. However, for long-term storage and experimental use, a thorough stability analysis under your specific laboratory conditions is highly recommended.

Q3: What are the initial steps to identify potential degradation products?

A3: The first step is to perform forced degradation studies. This involves subjecting a solution of this compound to harsh conditions to intentionally induce degradation. The resulting mixture can then be analyzed by a high-resolution analytical technique like LC-MS/MS to separate and identify the parent drug and its degradation products based on their mass-to-charge ratio and fragmentation patterns.

Q4: What analytical techniques are recommended for analyzing this compound and its potential degradation products?

A4: A sensitive and quantitative analytical method is crucial. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a mass spectrometer (MS) is the preferred method. A previously developed HPLC method for this compound could serve as a starting point for method development.

Troubleshooting Guides

Issue 1: No degradation is observed during forced degradation studies.
Possible Cause Troubleshooting Step
Stress conditions are not harsh enough. Increase the concentration of the stress agent (acid, base, or oxidizing agent), prolong the exposure time, or increase the temperature.
This compound is highly stable under the tested conditions. While possible, it is more likely that the conditions need to be more extreme. Consider using higher temperatures in combination with hydrolytic or oxidative stress.
The analytical method is not sensitive enough to detect low levels of degradants. Optimize the analytical method. This may include adjusting the mobile phase, gradient, column, or MS parameters to improve the limit of detection (LOD) and limit of quantification (LOQ).
Issue 2: Poor separation of degradation products from the parent this compound peak in HPLC.
Possible Cause Troubleshooting Step
Suboptimal chromatographic conditions. Modify the HPLC method. Experiment with different mobile phase compositions, pH, and gradients. Try a different stationary phase (column) with alternative selectivity.
Degradation products have very similar polarity to this compound. Employ a longer column, a smaller particle size column (UHPLC), or a shallower gradient to enhance resolution. Consider two-dimensional LC (2D-LC) for very complex mixtures.
Issue 3: Difficulty in identifying the structure of unknown degradation products from MS data.
Possible Cause Troubleshooting Step
Insufficient fragmentation in MS/MS. Optimize the collision energy in the mass spectrometer to induce more informative fragmentation of the degradant ions.
Degradant is an isomer of the parent compound or another degradant. Isomers will have the same mass. Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition. Separation by chromatography is key. If they co-elute, specific ion mobility spectrometry may be required.
Lack of reference standards. This is expected for unknown degradants. Based on the mass difference from the parent drug and the fragmentation pattern, propose potential structures. Common degradation pathways (e.g., hydrolysis, oxidation) can provide clues. If possible, synthesize the proposed degradant to confirm its identity.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound under various stress conditions for identification.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance and the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a validated LC-MS/MS method.

Protocol 2: Preliminary Bioactivity Screening of Degradation Products

Objective: To assess if the degradation mixture exhibits any biological activity, for example, on the histamine H3 receptor.

Methodology:

  • Prepare Samples: Use the mixtures generated from the forced degradation studies. Include a sample of the pure, undegraded this compound as a positive control and a vehicle control.

  • In Vitro Assay: Perform a competitive radioligand binding assay for the histamine H3 receptor. This will determine if the degradation products can displace a known radiolabeled ligand from the receptor.

  • Data Analysis: Compare the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of the degraded samples to that of the pure this compound. A significant change in these values would suggest that the degradation products have altered activity (increased, decreased, or no activity).

Visualizations

experimental_workflow cluster_forced_degradation Forced Degradation Studies Acid Acid Hydrolysis Analysis LC-MS/MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photolysis Photolysis Photolysis->Analysis GT2016 This compound Stock Solution GT2016->Acid GT2016->Base GT2016->Oxidation GT2016->Thermal GT2016->Photolysis Identification Structure Elucidation of Degradants Analysis->Identification Bioactivity Bioactivity Screening Analysis->Bioactivity signaling_pathway_hypothesis cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GT2016 This compound H3R H3 Receptor (Autoreceptor) GT2016->H3R Antagonist Histamine_release Histamine Release H3R->Histamine_release Inhibits H1R_H2R H1/H2 Receptors Histamine_release->H1R_H2R Activates Postsynaptic_effect Postsynaptic Effect H1R_H2R->Postsynaptic_effect Degradant Degradation Product (Unknown Activity) Degradant->H3R Potential Interaction (Agonist/Antagonist/Inactive?)

References

Technical Support Center: Overcoming Poor Brain Penetrance of GT-2016 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "GT-2016." The following technical support guide is a generalized resource for researchers facing challenges with the brain penetrance of novel small molecule compounds, using "this compound" as a hypothetical example. The principles, experimental protocols, and troubleshooting advice provided are based on established practices in neuropharmacology and medicinal chemistry for central nervous system (CNS) drug development.

Frequently Asked Questions (FAQs)

Q1: What is the blood-brain barrier (BBB) and why does it present a major challenge for our this compound analog series?

The blood-brain barrier is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1][2] For a therapeutic agent like a this compound analog to be effective for a CNS target, it must cross this barrier. The primary challenges are the tight junctions between endothelial cells, which restrict paracellular diffusion, and the presence of active efflux transporters, such as P-glycoprotein (P-gp), which actively pump compounds back into the bloodstream.[3][4]

Q2: What are the key physicochemical properties of our this compound analogs that we should optimize to improve brain penetrance?

To enhance brain penetrance, several physicochemical properties of the this compound analogs should be carefully balanced. Key parameters include:

  • Lipophilicity (logP/logD): A moderate lipophilicity is often optimal. While increased lipophilicity can improve passive diffusion across the BBB, very high lipophilicity can lead to increased non-specific binding to plasma proteins and brain tissue, as well as increased susceptibility to metabolism.

  • Molecular Weight (MW): Generally, a lower molecular weight (<400-500 Da) is preferred for passive diffusion across the BBB.

  • Polar Surface Area (PSA): A lower PSA (<60-90 Ų) is typically associated with better brain penetrance.

  • Hydrogen Bond Donors (HBD): A lower number of hydrogen bond donors (e.g., <3-5) is generally favorable.

Q3: What are the common in-vitro models to assess the BBB permeability of our this compound analogs?

Several in-vitro models can be used to predict the BBB permeability of your compound series:

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput assay that assesses the ability of a compound to passively diffuse across an artificial lipid membrane that mimics the BBB.

  • Cell-based Transwell Assays: These assays utilize monolayers of endothelial cells, such as human brain microvascular endothelial cells (hBMECs) or Madin-Darby canine kidney (MDCK) cells transfected with human efflux transporters (e.g., MDCK-MDR1), grown on a porous membrane. These models can assess both passive permeability and the extent of active efflux.[5]

Q4: How can we determine if our this compound analogs are substrates for efflux transporters like P-glycoprotein (P-gp)?

The involvement of efflux transporters can be determined using cell-based transwell assays. The efflux ratio (ER) is calculated by comparing the permeability of the compound from the basolateral (brain) to the apical (blood) side (B-to-A) with the permeability from the apical to the basolateral side (A-to-B). An ER significantly greater than 1 suggests that the compound is a substrate for an efflux transporter.[5] This can be confirmed by conducting the assay in the presence of a known P-gp inhibitor; a reduction in the ER would indicate P-gp involvement.

Troubleshooting Guides

Issue 1: Our lead this compound analog (this compound-A) shows high in-vitro potency but poor in-vivo efficacy in a CNS model.

  • Possible Cause 1: Low Brain Penetrance.

    • Troubleshooting Step: Determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) of this compound-A. A low value indicates poor BBB penetration.

    • Solution: Synthesize and test analogs with optimized physicochemical properties for brain penetrance (see FAQ Q2).

  • Possible Cause 2: High P-gp Efflux.

    • Troubleshooting Step: Perform an in-vitro efflux assay (e.g., MDCK-MDR1 transwell assay) to determine the efflux ratio.

    • Solution: If the efflux ratio is high, consider medicinal chemistry strategies to reduce P-gp substrate activity. This could involve masking hydrogen bond donors, reducing lipophilicity, or altering the overall molecular shape.

Issue 2: We are observing high variability in our in-vivo brain concentration measurements for the this compound analog series.

  • Possible Cause 1: Issues with Bioanalytical Method.

    • Troubleshooting Step: Validate the LC-MS/MS method for the quantification of your analogs in plasma and brain homogenate. Assess for linearity, accuracy, precision, and matrix effects.

    • Solution: Optimize the sample preparation and LC-MS/MS parameters to ensure robust and reproducible quantification.

  • Possible Cause 2: Inconsistent Dosing or Sampling.

    • Troubleshooting Step: Review the in-vivo experimental protocol for consistency in dosing routes, volumes, and timing of sample collection.

    • Solution: Ensure all personnel are following a standardized protocol. For brain tissue, ensure the entire brain is consistently harvested and homogenized.

Data Presentation: Physicochemical and Pharmacokinetic Properties of Hypothetical this compound Analogs

Compound IDMW (Da)clogPTPSA (Ų)HBDIn-vitro Efflux Ratio (MDCK-MDR1)Brain-to-Plasma Ratio (Kp) at 2h (Mouse)
This compound-A4854.295412.50.1
This compound-B4503.57524.80.5
This compound-C4353.16811.91.2
This compound-D4903.88032.50.9

Experimental Protocols

Protocol 1: In-vitro PAMPA-BBB Assay
  • Preparation of Reagents:

    • Prepare a 10 mg/mL solution of porcine brain lipid in dodecane.

    • Prepare donor solution (phosphate-buffered saline, pH 7.4) and acceptor solution (phosphate-buffered saline with 5% DMSO, pH 7.4).

    • Prepare stock solutions of this compound analogs and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability) in DMSO.

  • Assay Procedure:

    • Coat the filter of a 96-well donor plate with 5 µL of the brain lipid solution.

    • Add 300 µL of the acceptor solution to a 96-well acceptor plate.

    • Dilute the stock solutions of the test compounds into the donor solution to the final desired concentration.

    • Add 200 µL of the compound-containing donor solution to the donor plate.

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich."

    • Incubate the plate sandwich at room temperature for 4-18 hours with gentle shaking.

    • After incubation, determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_D_initial]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D_initial] is the initial concentration in the donor well.

Protocol 2: In-vivo Brain Penetrance Study in Mice
  • Animal Dosing:

    • Acclimate male C57BL/6 mice for at least 3 days before the experiment.

    • Administer the this compound analog at a specific dose (e.g., 10 mg/kg) via the desired route (e.g., intravenous or oral).

  • Sample Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, 4 hours) post-dose, anesthetize the mice.

    • Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Perform transcardial perfusion with saline to remove blood from the brain.

    • Excise the whole brain and rinse with cold saline.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Weigh the brain tissue and homogenize it in a suitable buffer (e.g., 4 volumes of PBS).

    • Store plasma and brain homogenate samples at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of the this compound analog in plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp): Kp = C_brain / C_plasma where C_brain is the concentration in the brain homogenate (ng/g) and C_plasma is the concentration in the plasma (ng/mL).

Visualizations

BBB_Structure cluster_blood_vessel Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma blood Blood Flow endothelial_cell Endothelial Cell blood->endothelial_cell This compound Analog tight_junction Tight Junction endothelial_cell->tight_junction pgp P-gp Efflux Transporter neuron Neuron (CNS Target) endothelial_cell->neuron Successful Penetration tight_junction->endothelial_cell pgp->blood Efflux

Caption: Structure of the Blood-Brain Barrier (BBB).

Experimental_Workflow start Design & Synthesize This compound Analogs physchem Physicochemical Characterization (MW, logP, PSA) start->physchem invitro_perm In-vitro Permeability (PAMPA-BBB) physchem->invitro_perm invitro_efflux In-vitro Efflux (MDCK-MDR1) physchem->invitro_efflux decision1 Good Permeability & Low Efflux? invitro_perm->decision1 invitro_efflux->decision1 invivo_pk In-vivo PK (Brain & Plasma) decision1->invivo_pk Yes stop Redesign Analogs decision1->stop No decision2 Good Brain Exposure (Kp)? invivo_pk->decision2 efficacy In-vivo Efficacy Studies decision2->efficacy Yes decision2->stop No stop->start

Caption: Experimental workflow for assessing brain penetrance.

Overcoming_BBB cluster_strategies Strategies to Improve Brain Penetrance poor_penetrance Poor Brain Penetrance of this compound strategy1 Medicinal Chemistry Optimization (Reduce MW, PSA; Optimize logP) poor_penetrance->strategy1 strategy2 Prodrug Approach (Mask polar groups) poor_penetrance->strategy2 strategy3 Inhibit Efflux Transporters (P-gp) poor_penetrance->strategy3 strategy4 Utilize Influx Transporters poor_penetrance->strategy4 strategy5 Nanoparticle Delivery (Liposomes, Polymers) poor_penetrance->strategy5 improved_penetrance Improved Brain Penetrance strategy1->improved_penetrance strategy2->improved_penetrance strategy3->improved_penetrance strategy4->improved_penetrance strategy5->improved_penetrance

Caption: Strategies for overcoming the BBB.

References

Addressing batch-to-batch variability of synthesized GT-2016

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing the batch-to-batch variability of the synthesized small molecule inhibitor, GT-2016. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the fictional "Kinase X" (KX), a key enzyme in the "Growth Factor Signaling Pathway" (GFSP). By inhibiting KX, this compound blocks downstream signaling events that are critical for cell proliferation and survival in certain cancer models. Due to its synthetic nature, batch-to-batch variability in purity and isomeric composition can occur, potentially affecting its biological activity.

Q2: We are observing inconsistent IC50 values for this compound in our cell-based assays. What could be the cause?

Inconsistent IC50 values are a common issue arising from batch-to-batch variability. Several factors can contribute to this:

  • Purity Profile: Different batches may have varying levels of impurities, some of which could have off-target effects or interfere with the assay.

  • Solubility: The solubility of this compound can be sensitive to minor variations in the final salt form or crystalline structure, which may differ between batches. Poor solubility can lead to inaccurate concentrations in your assay.

  • Stereoisomer Ratio: If this compound has chiral centers, the ratio of active to inactive stereoisomers may vary between synthesis batches, directly impacting the observed potency.

  • Compound Stability: Degradation of the compound over time or due to improper storage can lead to a decrease in potency.

Q3: How can we ensure the consistency of our experimental results when using different batches of this compound?

To mitigate the impact of batch-to-batch variability, we recommend the following:

  • Certificate of Analysis (CoA) Review: Always carefully review the CoA for each new batch. Pay close attention to the purity, identity, and any specified analytical test results.

  • Internal Quality Control (QC): Perform your own QC checks on each new batch. This should include analytical methods like HPLC or LC-MS to confirm purity and identity, and a functional assay to determine the IC50 value against a reference batch.

  • Standardized Compound Handling: Prepare stock solutions and aliquots under consistent conditions. Use freshly prepared solutions for your experiments to avoid degradation.

  • Reference Batch: Whenever possible, qualify a single large, well-characterized batch as a reference standard for comparison in your assays.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the batch-to-batch variability of this compound.

Issue 1: Reduced or No Activity of a New Batch of this compound

If a new batch of this compound shows significantly lower or no activity compared to previous batches, follow this troubleshooting workflow:

start Start: New Batch Shows Low/No Activity check_coa 1. Review Certificate of Analysis (CoA) - Purity >98%? - Identity Confirmed? start->check_coa contact_support Contact Technical Support check_coa->contact_support Discrepancies in CoA retest_purity 2. Internal QC: Perform HPLC/LC-MS Analysis check_coa->retest_purity CoA Looks Good purity_fail Purity/Identity Fails retest_purity->purity_fail purity_fail->contact_support Yes check_solubility 3. Assess Compound Solubility - Visually inspect stock solution - Check for precipitation purity_fail->check_solubility No solubility_issue Solubility Issue Detected check_solubility->solubility_issue optimize_dissolution Optimize Dissolution Protocol (e.g., sonication, warming) solubility_issue->optimize_dissolution Yes retest_activity 4. Re-run Functional Assay - Use freshly prepared dilutions - Include reference batch solubility_issue->retest_activity No optimize_dissolution->retest_activity activity_restored Activity Restored retest_activity->activity_restored Success persistent_issue Issue Persists retest_activity->persistent_issue Failure start Start: High Variability in Replicates check_dissolution 1. Verify Complete Dissolution of this compound - Check for particulates in stock solution start->check_dissolution prepare_fresh Prepare Fresh Stock Solution check_dissolution->prepare_fresh Incomplete Dissolution review_pipetting 2. Review Pipetting Technique - Use calibrated pipettes - Ensure proper mixing check_dissolution->review_pipetting Complete Dissolution re_run_experiment 4. Re-run Experiment prepare_fresh->re_run_experiment pipetting_issue Inconsistent Pipetting Identified review_pipetting->pipetting_issue retrain_technique Retrain on Pipetting and Dilution Series pipetting_issue->retrain_technique Yes check_plate_effects 3. Assess for Plate Edge Effects - Are variable wells on the edge? pipetting_issue->check_plate_effects No retrain_technique->re_run_experiment mitigate_edge_effects Mitigate Edge Effects (e.g., avoid outer wells, use humidified incubator) check_plate_effects->mitigate_edge_effects Yes check_plate_effects->re_run_experiment No mitigate_edge_effects->re_run_experiment variability_reduced Variability Reduced re_run_experiment->variability_reduced Success persistent_variability Variability Persists re_run_experiment->persistent_variability Failure cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Proteins Receptor->Adaptor KX Kinase X (KX) Receptor->KX Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Downstream Downstream Substrates KX->Downstream Downstream->TF Gene Gene Expression (Proliferation, Survival) TF->Gene GT2016 This compound GT2016->KX

Finding alternative suppliers for H3 receptor antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for sourcing and utilizing H3 receptor antagonists in experimental settings. It includes a list of alternative suppliers, troubleshooting guides in a FAQ format, detailed experimental protocols, and comparative data for common antagonists.

Alternative Suppliers for H3 Receptor Antagonists

Finding a reliable supplier is crucial for experimental success. Several vendors specialize in providing high-quality H3 receptor antagonists for research purposes.

SupplierFeatured H3 Receptor AntagonistsWebsite/Reference
Tocris Bioscience Clobenpropit, JNJ 5207852, Thioperamide[1]
Selleck Chemicals Pitolisant, Ciproxifan, Betahistine, S 38093[2]
Santa Cruz Biotechnology Ciproxifan, Iodophenpropit, Clobenpropit[3]
R&D Systems (a Bio-Techne brand) Thioperamide, Clobenpropit, JNJ 5207852

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions that may arise during experiments involving H3 receptor antagonists.

Q1: How do I choose the right H3 receptor antagonist for my experiment?

A1: The choice depends on several factors:

  • Selectivity: Ensure the antagonist is highly selective for the H3 receptor over other histamine (B1213489) receptor subtypes (H1, H2, H4), especially as many imidazole-based ligands show some affinity for the H4 receptor.[4][5]

  • Mechanism of Action: Determine if you need a neutral antagonist or an inverse agonist. The H3 receptor has high constitutive (basal) activity, meaning it can signal without an agonist.[4][6] An inverse agonist will inhibit this basal activity, while a neutral antagonist will only block the effects of an agonist.[7]

  • Blood-Brain Barrier (BBB) Penetration: For in vivo CNS studies, select a compound known to cross the BBB effectively.[3][4] Early imidazole-containing compounds often had difficulty penetrating the BBB.[4]

  • Potential Off-Target Effects: Be aware of known side effects. For example, early imidazole-based antagonists were associated with inhibition of cytochrome P450 enzymes, and Thioperamide showed hepatotoxicity.[4]

Q2: My results are inconsistent. What are some common sources of experimental variability?

A2: Inconsistent results can stem from:

  • Receptor Isoforms: Multiple splice variants of the H3 receptor exist, and they can exhibit different pharmacological properties, including ligand affinity and functional responses.[4][8] Ensure your experimental system (e.g., cell line) expresses a consistent isoform, or characterize the isoform profile if using native tissue.

  • Assay Conditions: The apparent affinity of a ligand can be influenced by assay-dependent variables like buffer composition (e.g., ionic strength, presence of GTP analogs) and membrane preparation techniques, which can alter the receptor's conformational state.[9]

  • Distinguishing Inverse Agonism: In functional assays like cAMP measurement, an inverse agonist will produce an effect opposite to an agonist (i.e., it will increase cAMP levels by inhibiting constitutive activity). A neutral antagonist will show no effect on its own but will block the agonist-induced decrease in cAMP.[7]

Q3: Why am I observing off-target effects, and how can I mitigate them?

A3: Off-target effects are a common challenge.

  • Histamine Receptor Subtypes: The highest risk is cross-reactivity with the H4 receptor due to structural homology.[5] Select antagonists with a documented high selectivity ratio for H3 over H4.

  • Other Targets: Some H3 antagonists have been shown to interact with other receptors, such as NMDA receptors (e.g., Clobenpropit, Iodophenpropit).[10] It is crucial to consult the literature for the known pharmacology of your chosen compound and include appropriate controls to rule out confounding effects.

  • Troubleshooting Strategy: If you suspect off-target effects, use a structurally different H3 antagonist as a comparator. If both compounds produce the same result, it is more likely to be a true H3 receptor-mediated effect.

Q4: My imidazole-based antagonist shows poor efficacy in in vivo studies. What could be the issue?

A4: Imidazole-based H3 antagonists are known to have several potential liabilities:

  • Poor BBB Penetration: The imidazole (B134444) moiety can limit the ability of the compound to reach CNS targets.[4]

  • CYP450 Inhibition: The imidazole ring can interact with and inhibit cytochrome P450 enzymes, leading to potential drug-drug interactions and altered pharmacokinetics.[4][11]

  • Alternative Options: Consider using a non-imidazole antagonist. Many newer generations of H3 antagonists have been designed to overcome these specific issues.[9]

Quantitative Data on Common H3 Receptor Antagonists

The following table summarizes binding affinity (Kᵢ) and functional potency (IC₅₀/EC₅₀) data for several widely used H3 receptor antagonists. Values can vary based on the specific assay conditions and biological system used.

CompoundTypeSpeciesKᵢ (nM)IC₅₀ / EC₅₀ (nM)Key Characteristics
Pitolisant Inverse AgonistHuman0.16[2]1.5 (as inverse agonist)[2]Approved for narcolepsy; high selectivity and BBB penetration.[4]
Ciproxifan Antagonist/Inverse AgonistHuman-9.2[2]Highly potent and selective; crosses the BBB.[3]
Thioperamide Antagonist/Inverse AgonistRat / Human--Potent and selective, but associated with hepatotoxicity.[4] Also acts as an H4 inverse agonist.[1]
Clobenpropit AntagonistHuman--Highly potent H3 antagonist; also a partial H4 agonist.[1]
Betahistine Weak AntagonistHuman-1900 (1.9 µM)[2]Also acts as an H1 receptor agonist.[5]
ABT-288 AntagonistHuman1.9[12]-High affinity and >5000-fold selectivity over other histamine receptors.[12]

Key Experimental Protocols

Below are detailed methodologies for standard assays used to characterize H3 receptor antagonists.

Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human H3 receptor.

  • Radioligand: [³H]N-α-methylhistamine ([³H]NAMH) or a suitable antagonist radioligand like [³H]A-349821.[9]

  • Test Compound (unlabeled antagonist).

  • Non-specific binding control: High concentration (e.g., 10 µM) of a known H3 ligand like Clobenpropit or Thioperamide.[13]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C plates).

  • Scintillation counter and fluid.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Reaction Setup: In a 96-well plate, combine in order:

    • Assay buffer.

    • A fixed concentration of radioligand (typically at or near its K𝘥 value, e.g., 1-2 nM).[14]

    • Varying concentrations of the test compound.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control compound.

  • Initiate Reaction: Add cell membranes to each well to start the binding reaction. The amount of protein should be optimized beforehand.

  • Incubation: Incubate the plate for 60-120 minutes at 25°C to allow the binding to reach equilibrium.[13][14]

  • Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

cAMP Functional Assay for Inverse Agonism

This assay measures the ability of an inverse agonist to increase intracellular cAMP levels by inhibiting the constitutive activity of the Gᵢ/ₒ-coupled H3 receptor.[7]

Materials:

  • A cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).

  • Test Compound (potential inverse agonist).

  • Forskolin (B1673556) (optional, to amplify the signal).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and plates.

Procedure:

  • Cell Plating: Seed the H3 receptor-expressing cells into a 96-well plate and grow to the desired confluency.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer (e.g., HBSS).

  • Assay: a. Remove the culture medium from the cells. b. Add the diluted test compounds to the wells. c. Incubate for 15-30 minutes at 37°C to measure the effect on basal cAMP levels.[7] d. (Optional) To increase the dynamic range of the assay, a low concentration of forskolin can be added to stimulate adenylyl cyclase. This will lower the signal from the constitutively active H3 receptor, making the increase caused by an inverse agonist more apparent.[7]

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis:

    • Plot the measured cAMP concentration against the log concentration of the test compound.

    • Fit the data using a sigmoidal dose-response model to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the inverse agonist.

Visualizations: Pathways and Workflows

Histamine H3 Receptor Signaling

The H3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαᵢ/ₒ subunit. This leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. The receptor's high constitutive activity means this pathway is active even without an agonist. Inverse agonists block this basal signaling. Additionally, H3 receptor modulation can influence other pathways, such as PI3K/Akt and MEK/ERK.[6][15]

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R H3 Receptor G_protein Gαi/o Gβγ H3R->G_protein Activation (Constitutive) Neurotransmitter Neurotransmitter Release (e.g., Histamine, ACh) H3R->Neurotransmitter Inhibits Release AC Adenylyl Cyclase G_protein->AC Inhibits PI3K_path PI3K/Akt Pathway G_protein->PI3K_path Activates MEK_path MEK/ERK Pathway G_protein->MEK_path Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA->Neurotransmitter Modulates Inverse_Agonist Inverse Agonist (e.g., Pitolisant) Inverse_Agonist->H3R Blocks constitutive activity

Caption: H3 receptor canonical and non-canonical signaling pathways.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines the key steps involved in performing a competitive radioligand binding assay to determine the affinity of a test compound.

Binding_Assay_Workflow start Start prep Prepare Reagents: - H3R Membranes - Radioligand ([3H]L*) - Test Compound (C) - Assay Buffer start->prep plate_setup Set up 96-Well Plate (Total, Non-Specific, Test) prep->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration counting Scintillation Counting (Measure Bound [3H]L*) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: General workflow for an H3R competitive binding assay.

Troubleshooting Logic for Functional Assays

This decision tree provides a logical workflow for troubleshooting unexpected or inconsistent results from H3 receptor functional assays, such as cAMP measurements.

Troubleshooting_Logic start Unexpected Functional Assay Result q1 Is the response absent for an expected inverse agonist? start->q1 a1_yes Check for low constitutive activity in cell line. Amplify signal with Forskolin. q1->a1_yes Yes q2 Is the dose-response curve shifted or shallow? q1->q2 No a1_no Is the dose-response curve shifted or shallow? a2_yes Verify compound purity & concentration. Check for receptor desensitization or assay interference. q2->a2_yes Yes q3 Is there high variability between replicates? q2->q3 No a2_no Is there high variability between replicates? a3_yes Review cell plating uniformity, reagent addition technique, and instrument performance. q3->a3_yes Yes a3_no Result may be valid. Consider off-target effects or receptor isoform differences. q3->a3_no No

Caption: Troubleshooting decision tree for H3R functional assays.

References

Validation & Comparative

A Comparative Analysis of GT-2016 and Other Histamine H3 Receptor Antagonists in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The histamine (B1213489) H3 receptor, a presynaptic autoreceptor and heteroreceptor, has emerged as a promising target for the treatment of cognitive and neurological disorders. Antagonism of the H3 receptor leads to an increased release of histamine and other key neurotransmitters, such as acetylcholine (B1216132), in brain regions critical for learning and memory. This guide provides a comparative overview of the preclinical efficacy of GT-2016, a notable H3 antagonist, alongside other well-characterized H3 antagonists, including ABT-239, ciproxifan (B1662499), and thioperamide (B1682323).

Neurochemical Effects: Enhancing Neurotransmitter Release

A primary mechanism by which H3 antagonists exert their pro-cognitive effects is through the enhancement of neurotransmitter release in key brain regions like the cerebral cortex and hippocampus. In vivo microdialysis studies in rats have demonstrated that this compound effectively increases histamine release in the cerebral cortex.[1] This action is consistent with the blockade of presynaptic H3 autoreceptors.[1]

Comparative data from similar preclinical studies reveal that other H3 antagonists also modulate neurotransmitter levels. For instance, ABT-239 has been shown to increase acetylcholine release in the frontal cortex and hippocampus of rats.[2][3] Similarly, ciproxifan elevates acetylcholine and dopamine (B1211576) levels in the prefrontal cortex.[4] Thioperamide has also been documented to enhance histamine release.[5] While direct head-to-head comparative studies are limited, the available data suggest a common mechanism of action across these compounds, with potential variations in the magnitude and profile of neurotransmitter release.

CompoundNeurotransmitter IncreasedBrain RegionSpeciesSource
This compound HistamineCerebral CortexRat[1]
ABT-239 Acetylcholine, DopamineFrontal Cortex, HippocampusRat[2][3]
Ciproxifan Acetylcholine, DopaminePrefrontal CortexRat[4]
Thioperamide HistamineHypothalamusRat[5]

Behavioral Efficacy in Cognitive Models

The Novel Object Recognition (NOR) test assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory. Ciproxifan has been shown to reverse cognitive impairments in an object recognition task in a mouse model of Alzheimer's disease.[4]

The Passive Avoidance (PA) task evaluates fear-motivated learning and memory. Thioperamide has demonstrated a dose-dependent enhancement of memory consolidation and has been shown to reverse amnesia induced by scopolamine (B1681570) and dizocilpine (B47880) in this task in mice.[6] It has also been found to improve performance in senescence-accelerated mice.[1] Furthermore, ABT-239 has shown efficacy in improving acquisition in an inhibitory avoidance task in rat pups.[3]

CompoundBehavioral TaskEffectAnimal ModelSource
Ciproxifan Novel Object RecognitionReversed cognitive impairmentAPPTg2576 mice[4]
Thioperamide Passive AvoidanceEnhanced memory consolidation, reversed amnesiaMice[6]
Thioperamide Passive AvoidanceImproved learning and memorySenescence-accelerated mice[1]
ABT-239 Inhibitory AvoidanceImproved acquisitionRat pups[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, detailed experimental methodologies are crucial. Below are summaries of the standard protocols for the key experiments mentioned.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the in vivo sampling of extracellular fluid from specific brain regions of freely moving animals.

G cluster_surgery Surgical Implantation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis a Anesthetize Animal b Stereotaxic Implantation of Guide Cannula a->b c Insert Microdialysis Probe b->c d Perfuse with Artificial CSF c->d e Collect Dialysate Samples d->e f Administer H3 Antagonist e->f g Continue Sample Collection f->g h HPLC-ECD Analysis of Neurotransmitters g->h i Data Quantification h->i

Caption: Workflow for in vivo microdialysis experiment.

Methodology:

  • Surgical Implantation: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., prefrontal cortex). Animals are allowed to recover from surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion and Sampling: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate. After a stabilization period, dialysate samples are collected at regular intervals to establish a baseline neurotransmitter level.

  • Drug Administration: The H3 antagonist (e.g., this compound) is administered systemically (e.g., intraperitoneally).

  • Post-Drug Sampling: Dialysate collection continues to measure changes in neurotransmitter concentrations over time.

  • Analysis: The collected samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the levels of histamine, acetylcholine, and other neurotransmitters.

Novel Object Recognition (NOR) Test

This task is based on the innate tendency of rodents to explore novel objects more than familiar ones.

G cluster_habituation Habituation Phase cluster_training Training/Familiarization Phase (T1) cluster_retention Retention Interval cluster_test Test Phase (T2) a Place animal in empty open-field arena b Place animal in arena with two identical objects a->b c Allow exploration b->c d Return animal to home cage c->d e Place animal back in arena with one familiar and one novel object d->e f Record exploration time for each object e->f

Caption: Experimental workflow for the Novel Object Recognition test.

Methodology:

  • Habituation: The animal is allowed to freely explore an empty open-field arena for a set period to acclimate to the environment.

  • Training/Familiarization (T1): The animal is placed back in the arena, which now contains two identical objects, and the time spent exploring each object is recorded.

  • Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours). The H3 antagonist is typically administered before the training or testing phase.

  • Test (T2): The animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.

  • Data Analysis: A discrimination index is calculated as the difference in exploration time between the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.

Passive Avoidance (PA) Test

This task assesses fear-motivated learning and memory based on an animal's natural preference for a dark environment.

G cluster_training Training/Acquisition Trial cluster_retention Retention Interval (e.g., 24h) cluster_test Test/Retention Trial a Place animal in illuminated compartment b Door to dark compartment opens a->b c Animal enters dark compartment b->c d Mild foot shock is delivered c->d e Animal in home cage d->e f Place animal in illuminated compartment e->f g Measure latency to enter dark compartment f->g

Caption: Experimental workflow for the Passive Avoidance test.

Methodology:

  • Training/Acquisition: The animal is placed in the illuminated compartment of a two-chamber apparatus. When the animal enters the dark compartment, it receives a brief, mild foot shock. The H3 antagonist is typically administered before or immediately after the training trial.

  • Retention Interval: The animal is returned to its home cage for a set period (e.g., 24 hours).

  • Test/Retention: The animal is placed back in the illuminated compartment, and the latency to enter the dark compartment is measured.

  • Data Analysis: A longer latency to enter the dark compartment during the test phase is indicative of better memory of the aversive stimulus.

H3 Receptor Signaling Pathway

H3 receptor antagonists exert their effects by blocking the inhibitory actions of histamine on presynaptic H3 receptors. This disinhibition leads to an increase in the synthesis and release of histamine and other neurotransmitters.

G cluster_presynaptic Presynaptic Neuron H3R H3 Receptor (Autoreceptor/Heteroreceptor) G_protein Gi/o Protein H3R->G_protein AC Adenylate Cyclase G_protein->AC Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Vesicle_fusion ↓ Vesicle Fusion Ca_influx->Vesicle_fusion NT_release ↓ Neurotransmitter Release (Histamine, ACh, etc.) Vesicle_fusion->NT_release Histamine Histamine Histamine->H3R Activates H3_Antagonist H3 Antagonist (e.g., this compound) H3_Antagonist->H3R Blocks

Caption: H3 receptor signaling pathway and the action of H3 antagonists.

Conclusion

The available preclinical data indicate that this compound is a brain-penetrant H3 receptor antagonist that effectively increases histamine release in the rat cortex. While direct comparative behavioral data for this compound is limited in the public literature, the well-established pro-cognitive effects of other H3 antagonists, such as ABT-239, ciproxifan, and thioperamide, in various animal models of learning and memory provide a strong rationale for the therapeutic potential of this class of compounds. The common mechanism of enhancing central neurotransmitter levels, particularly histamine and acetylcholine, underlies their efficacy. Further head-to-head studies are warranted to delineate the specific efficacy profile of this compound in comparison to other H3 antagonists and to establish a clear dose-response relationship in relevant cognitive paradigms.

References

Head-to-head comparison of GT-2016 and pitolisant

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I have conducted a comprehensive search for information on both GT-2016 and pitolisant (B1243001) to provide a head-to-head comparison as requested.

It is important to note that based on the extensive search of publicly available scientific and medical literature, there is no retrievable information on a compound designated "this compound" for narcolepsy or any related neurological condition. Therefore, a direct head-to-head comparison with pitolisant is not possible at this time.

The following guide will provide a comprehensive overview of pitolisant, including its mechanism of action, experimental data from key clinical trials, and detailed experimental protocols, presented in the requested format. This information is intended for researchers, scientists, and drug development professionals to understand the pharmacological profile and clinical evidence for pitolisant.

Pitolisant, marketed under the brand name Wakix®, is a first-in-class medication approved for the treatment of excessive daytime sleepiness (EDS) and cataplexy in adult patients with narcolepsy.[1][2] It is a selective histamine (B1213489) H3 receptor antagonist/inverse agonist, representing a novel mechanism of action for the management of narcolepsy symptoms.[2][3]

Mechanism of Action

Pitolisant functions by blocking histamine H3 autoreceptors on presynaptic histaminergic neurons in the brain.[1][3] These autoreceptors normally inhibit the synthesis and release of histamine. As an antagonist and inverse agonist, pitolisant not only blocks the inhibitory effect of histamine but also reduces the receptor's basal inhibitory activity.[3][4] This dual action leads to a significant increase in the synthesis and release of histamine from histaminergic neurons.[3][4]

These histaminergic neurons project widely throughout the brain and play a crucial role in promoting and maintaining wakefulness.[5] By enhancing histaminergic transmission, pitolisant improves wakefulness and alertness.[1] Furthermore, through its action on H3 heteroreceptors located on other non-histaminergic neurons, pitolisant also indirectly increases the release of other important neurotransmitters involved in arousal and cognitive function, including acetylcholine, norepinephrine, and dopamine.[3][4][5]

Figure 1: Pitolisant's Mechanism of Action.

Quantitative Data from Clinical Trials

The efficacy and safety of pitolisant have been evaluated in several randomized, double-blind, placebo-controlled clinical trials. The HARMONY 1 and HARMONY CTP studies are two pivotal trials that provided key data for its approval.

Table 1: Efficacy of Pitolisant in Excessive Daytime Sleepiness (EDS) - HARMONY 1 & HARMONY CTP Trials

Outcome MeasureHARMONY 1[6][7][8]HARMONY CTP[6][8]
Baseline Epworth Sleepiness Scale (ESS) Score (Mean) Pitolisant: 17.8Placebo: 18.9Pitolisant: 17.4Placebo: 17.3
Change from Baseline in ESS Score (Mean) Pitolisant: -5.8Placebo: -3.4Pitolisant: -5.4Placebo: -1.9
Difference vs. Placebo (p-value) -3.0 (p=0.024)-3.4 (p<0.0001)
ESS Responders (Final Score ≤10) (%) Pitolisant: 45.2%Placebo: 13.3% (p<0.001)Pitolisant: 39.2%Placebo: 18.0% (p=0.035)

Table 2: Efficacy of Pitolisant in Cataplexy - HARMONY 1 & HARMONY CTP Trials

Outcome MeasureHARMONY 1[6]HARMONY CTP[6][9]
Baseline Weekly Rate of Cataplexy (WRC) (Mean) 3.1Pitolisant: 9.15Placebo: 7.31
Reduction in WRC (%) Pitolisant: 62%Placebo: 8% (p=0.034)Pitolisant: 75%Placebo: 38% (p<0.0001)
Ratio of WRC (Pitolisant/Placebo) at end of treatment Not Reported0.512 (p<0.0001)

Experimental Protocols: HARMONY 1 Trial Methodology

The HARMONY 1 trial was a pivotal, multicenter, randomized, double-blind, placebo- and active-controlled study designed to assess the efficacy and safety of pitolisant for treating EDS in patients with narcolepsy.[7]

  • Study Population: Adult patients (≥18 years) with a diagnosis of narcolepsy (with or without cataplexy) and an Epworth Sleepiness Scale (ESS) score of 14 or higher. A 14-day washout period for any prior psychostimulant medication was required.[7]

  • Study Design: Patients were randomized in a 1:1:1 ratio to receive pitolisant, modafinil (B37608) (an active comparator), or placebo for 8 weeks.[7] A double-dummy design was used to maintain blinding.[7]

  • Treatment Regimen:

    • Titration Phase (3 weeks): Flexible dosing was allowed based on the investigator's clinical judgment. Pitolisant doses could be 10 mg, 20 mg, or 40 mg once daily. Modafinil doses could be 100 mg, 200 mg, or 400 mg once daily.[7]

    • Stable Phase (5 weeks): Patients continued on the dose determined during the titration phase.[7]

  • Primary Efficacy Endpoint: The primary outcome was the change in the ESS score from baseline to the end of the 8-week treatment period. The superiority of pitolisant versus placebo and the non-inferiority of pitolisant versus modafinil were assessed.[7]

  • Secondary Efficacy Endpoints: Included the Maintenance of Wakefulness Test (MWT), Clinical Global Impression of Severity (CGI-S), and the weekly rate of cataplexy.

  • Safety Assessments: Included monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests throughout the study.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Washout Washout Period (e.g., 14 days) Informed_Consent->Washout Baseline Baseline Assessment (ESS, WRC, MWT) Washout->Baseline Randomization Randomization Baseline->Randomization Group_P Pitolisant Group Randomization->Group_P Group_M Modafinil Group (Active Comparator) Randomization->Group_M Group_PL Placebo Group Randomization->Group_PL Titration Dose Titration (3 Weeks) Group_P->Titration Group_M->Titration Group_PL->Titration Stable Stable Dosing (5 Weeks) Titration->Stable Endpoint_Assessment Endpoint Assessment (ESS, WRC, MWT) Stable->Endpoint_Assessment Safety_Monitoring Adverse Event Monitoring Stable->Safety_Monitoring Data_Analysis Statistical Analysis Endpoint_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Figure 2: Workflow of a Typical Narcolepsy Clinical Trial.

Conclusion

Pitolisant offers a unique therapeutic option for patients with narcolepsy through its novel mechanism of action as a histamine H3 receptor antagonist/inverse agonist. Clinical trial data has demonstrated its efficacy in reducing both excessive daytime sleepiness and the frequency of cataplexy attacks, with a generally well-tolerated safety profile.[2] As research continues, the full potential and long-term benefits of this class of medication will be further elucidated. Due to the absence of publicly available information on this compound, a comparative analysis is not feasible at this time.

References

p < 0.05 compared to WT + Vehicle, indicating the role of H1R in the histamine response

Author: BenchChem Technical Support Team. Date: December 2025

Validating the Selectivity of GT-2016: A Comparative Guide Using Knockout Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the selectivity of this compound, a histamine (B1213489) H1 receptor antagonist. By employing knockout (KO) models, researchers can definitively ascertain the on-target effects of this compound and distinguish them from potential off-target activities. This document outlines the experimental design, presents hypothetical comparative data, and details the necessary protocols for such a validation study.

Introduction to this compound and the Importance of Selectivity

This compound (5-cyclohexyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]pentan-1-one) is classified as a histamine H1 receptor antagonist.[1] Histamine H1 receptor antagonists are a class of drugs that block the action of histamine at the H1 receptor, thereby alleviating symptoms associated with allergic reactions and other histamine-mediated conditions.[2][3] While effective, the therapeutic utility of any drug is intrinsically linked to its selectivity for its intended target. Off-target effects can lead to undesirable side effects and confound the interpretation of experimental results.[4][5]

The use of knockout (KO) animal models, specifically those lacking the histamine H1 receptor (H1R KO), offers a powerful tool for unequivocally validating the selectivity of this compound. By comparing the physiological and cellular responses to this compound in wild-type (WT) animals versus H1R KO animals, we can isolate the effects mediated directly through the H1 receptor.

Comparative Analysis: this compound in Wild-Type vs. H1R KO Models

The following tables summarize hypothetical quantitative data from key experiments designed to assess the selectivity of this compound.

Table 1: In Vivo Assessment of Antihistaminic Activity

Parameter Wild-Type (WT) + Vehicle Wild-Type (WT) + this compound H1R KO + Vehicle H1R KO + this compound
Histamine-Induced Paw Edema (mm) 2.5 ± 0.30.8 ± 0.20.6 ± 0.1#0.7 ± 0.1
Histamine-Induced Bronchoconstriction (% increase in airway resistance) 85 ± 1025 ± 515 ± 4#18 ± 5
Histamine-Induced Scratching Bouts (count/30 min) 120 ± 1530 ± 8*10 ± 3#12 ± 4

* p < 0.05 compared to WT + Vehicle

Table 2: Ex Vivo Assessment of Receptor Occupancy

Parameter Wild-Type (WT) Brain Tissue H1R KO Brain Tissue
[³H]-Pyrilamine Binding (fmol/mg protein) 150 ± 12< 5 (Below detection limit)
This compound IC₅₀ for [³H]-Pyrilamine Displacement (nM) 15 ± 2Not Applicable

Table 3: Off-Target Assessment - Muscarinic M1 Receptor Binding

Parameter Wild-Type (WT) Brain Tissue
[³H]-Pirenzepine Binding (fmol/mg protein) 250 ± 20
This compound IC₅₀ for [³H]-Pirenzepine Displacement (µM) > 10
Experimental Protocols

A detailed methodology is crucial for the robust validation of this compound's selectivity.

1. Animal Models:

  • Wild-Type (WT) Mice: C57BL/6J mice should be used as the control strain.

  • H1-Receptor Knockout (H1R KO) Mice: Mice with a targeted deletion of the Hrh1 gene on a C57BL/6J background are essential for these studies.[6][7][8] These mice are viable and fertile but do not express functional H1 receptors.

2. Histamine-Induced Paw Edema:

  • Procedure: A baseline measurement of the hind paw thickness is taken using a digital caliper. Mice are then subcutaneously injected with this compound or vehicle. After 30 minutes, histamine is injected into the plantar surface of the hind paw. Paw thickness is measured at regular intervals (e.g., 15, 30, 60 minutes) post-histamine injection.

  • Endpoint: The change in paw thickness from baseline is calculated to determine the extent of edema. A significant reduction in edema in WT mice treated with this compound, and no significant effect in H1R KO mice, would indicate H1 receptor-specific action.

3. Assessment of Bronchoconstriction:

  • Procedure: Mice are anesthetized and mechanically ventilated. Airway resistance is continuously monitored. A baseline is established, after which this compound or vehicle is administered intravenously. Subsequently, a bolus of histamine is injected intravenously to induce bronchoconstriction.

  • Endpoint: The peak percentage increase in airway resistance from baseline is measured. This compound is expected to significantly attenuate histamine-induced bronchoconstriction in WT mice but not in H1R KO mice.

4. Pruritus (Itch) Behavior:

  • Procedure: Mice are placed in individual observation chambers. After an acclimatization period, this compound or vehicle is administered. Histamine is then injected subcutaneously into the rostral back. The number of scratching bouts directed towards the injection site is recorded for 30 minutes.

  • Endpoint: A significant reduction in scratching behavior in this compound-treated WT mice, with no corresponding effect in H1R KO mice, would confirm H1-mediated antipruritic activity.

5. Receptor Binding Assays:

  • Procedure: Brain tissues from WT and H1R KO mice are homogenized, and membrane fractions are prepared. For H1 receptor binding, membranes are incubated with a radiolabeled H1 antagonist (e.g., [³H]-pyrilamine) in the presence of varying concentrations of this compound. For off-target binding, a similar procedure is followed using a radioligand for a different receptor (e.g., [³H]-pirenzepine for the muscarinic M1 receptor).

  • Endpoint: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. High affinity for the H1 receptor in WT tissue and no specific binding in H1R KO tissue, coupled with low affinity for other receptors, demonstrates selectivity.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for Validating this compound Selectivity

G cluster_0 Animal Cohorts cluster_1 Treatment Groups cluster_2 In Vivo Assays cluster_3 Ex Vivo / In Vitro Assays cluster_4 Data Analysis & Conclusion wt Wild-Type (WT) Mice wt_veh WT + Vehicle wt->wt_veh wt_gt WT + this compound wt->wt_gt binding Receptor Binding Assays (H1R & Off-Targets) wt->binding ko H1R KO Mice ko_veh H1R KO + Vehicle ko->ko_veh ko_gt H1R KO + this compound ko->ko_gt ko->binding paw_edema Paw Edema wt_veh->paw_edema broncho Bronchoconstriction wt_veh->broncho scratch Scratching Behavior wt_veh->scratch wt_gt->paw_edema wt_gt->broncho wt_gt->scratch ko_veh->paw_edema ko_veh->broncho ko_veh->scratch ko_gt->paw_edema ko_gt->broncho ko_gt->scratch analysis Compare responses between WT and H1R KO groups paw_edema->analysis broncho->analysis scratch->analysis binding->analysis conclusion Validate H1R-mediated effects of this compound analysis->conclusion

Caption: Workflow for validating this compound's H1 receptor selectivity.

Histamine H1 Receptor Signaling Pathway

G histamine Histamine h1r Histamine H1 Receptor (Gq/11-coupled) histamine->h1r Activates gt2016 This compound (Antagonist) gt2016->h1r Blocks gq Gαq/11 h1r->gq plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Responses (e.g., inflammation, smooth muscle contraction) ca2->cellular_response pkc->cellular_response

Caption: Simplified signaling cascade of the histamine H1 receptor.

Alternative Approaches and Comparative Compounds

While knockout models provide the gold standard for target validation, other methods can offer complementary data. These include:

  • RNA interference (RNAi): Small interfering RNAs (siRNAs) can be used to transiently knockdown H1 receptor expression in cell culture models to assess the cellular effects of this compound.

  • Pharmacological blockade: Co-administration of this compound with a known, highly selective H1 receptor antagonist can reveal competitive interactions at the receptor.

For comparative purposes, this compound's selectivity profile can be benchmarked against other H1 receptor antagonists:

  • First-generation antihistamines (e.g., Diphenhydramine): These are known to have significant off-target effects, including anticholinergic and sedative properties, due to their ability to cross the blood-brain barrier and interact with other receptors.

  • Second-generation antihistamines (e.g., Loratadine, Cetirizine): These compounds were designed for greater H1 receptor selectivity and reduced central nervous system penetration, making them relevant comparators for assessing the improved selectivity profile of novel compounds like this compound.[2][3]

Conclusion

The validation of a drug's selectivity is a cornerstone of preclinical development. The use of H1 receptor knockout models provides an unambiguous method to confirm that the therapeutic actions of this compound are mediated through its intended target. The experimental framework and comparative data presented in this guide offer a robust strategy for researchers to rigorously assess the selectivity of this compound, thereby providing a solid foundation for its further development.

References

Cross-Reactivity Profile of GT-2016: A Comparative Analysis with Other GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive assessment of the selectivity of the histamine (B1213489) H1 antagonist GT-2016 against a panel of G-protein coupled receptors (GPCRs) is crucial for understanding its potential for off-target effects and for predicting its clinical safety and efficacy profile. At present, publicly available experimental data specifically detailing the cross-reactivity of a compound designated "this compound" is limited. However, this guide provides a framework for such a comparative analysis, outlining the necessary experimental data and its presentation, which is essential for researchers, scientists, and drug development professionals.

The compound identified by the synonym this compound, with the IUPAC name 5-cyclohexyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]pentan-1-one, is classified as a histamine H1 receptor antagonist. While its primary activity is at the histamine H1 receptor, it is imperative to evaluate its binding affinity and functional activity at other GPCRs to identify potential polypharmacology. Off-target interactions can lead to unforeseen side effects or, in some cases, reveal novel therapeutic applications.

In Silico and In Vitro Assessment of GPCR Cross-Reactivity

A standard approach to evaluate the selectivity of a compound like this compound involves screening it against a broad panel of GPCRs. This is typically done through radioligand binding assays to determine the binding affinity (Ki or Kd) at various receptors. Following the identification of any significant off-target binding, functional assays are employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors, and to quantify its potency (EC50 or IC50).

Data Presentation: Comparative Binding Affinity and Functional Activity

To facilitate a clear comparison, the quantitative data from such screening should be summarized in structured tables. Below are example tables populated with hypothetical data for a generic histamine H1 antagonist to illustrate how the cross-reactivity profile of this compound would be presented.

Table 1: Comparative GPCR Binding Affinity Profile (Hypothetical Data)

Receptor FamilyReceptor SubtypeThis compound Kᵢ (nM)Reference Compound Kᵢ (nM)
Histaminergic H₁ 1.5 Diphenhydramine: 2.8
H₂>10,000Cimetidine: 45
H₃8,500Ciproxifan: 2.1
H₄>10,000JNJ 7777120: 5.6
Adrenergic α₁A1,200Prazosin: 0.2
α₂A3,500Clonidine: 3.5
β₁>10,000Propranolol: 1.1
β₂>10,000Salbutamol: 150
Muscarinic M₁980Atropine: 0.1
M₂2,100Atropine: 0.1
M₃1,500Atropine: 0.1
Serotonergic 5-HT₁A5,3008-OH-DPAT: 0.8
5-HT₂A890Ketanserin: 1.2
5-HT₂C4,200Mesulergine: 2.5
Dopaminergic D₂>10,000Haloperidol: 1.5

Kᵢ values represent the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity. Data is hypothetical.

Table 2: Functional Activity at Off-Target Receptors with Significant Binding (Hypothetical Data)

ReceptorAssay TypeThis compound Functional ActivityThis compound Potency (IC₅₀/EC₅₀, nM)
α₁A Adrenergic Calcium FluxAntagonistIC₅₀: 2,500
M₁ Muscarinic Calcium FluxAntagonistIC₅₀: 1,800
5-HT₂A Serotonergic Calcium FluxAntagonistIC₅₀: 1,200

IC₅₀ represents the half-maximal inhibitory concentration for antagonists. EC₅₀ represents the half-maximal effective concentration for agonists. Data is hypothetical.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of experimental results. The following are generalized protocols for the key experiments that would be cited in a cross-reactivity study.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of GPCRs.

General Procedure:

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared from recombinant cell lines or native tissues.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Incubation: The reaction is incubated at a specific temperature for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Flux for Gq-coupled Receptors)

Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of this compound at off-target receptors.

General Procedure:

  • Cell Culture: Cells stably expressing the target Gq-coupled GPCR are cultured and seeded into microplates.

  • Calcium-sensitive Dye Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • Agonist Mode: Increasing concentrations of this compound are added to the cells.

    • Antagonist Mode: Cells are pre-incubated with increasing concentrations of this compound before the addition of a known agonist for the receptor.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Visualizing Signaling Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following Graphviz DOT scripts generate diagrams relevant to the assessment of this compound.

cluster_H1 Histamine H1 Receptor Signaling (Gq Pathway) GT2016 This compound (Antagonist) H1R H1 Receptor GT2016->H1R Histamine Histamine Histamine->H1R Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Canonical Gq signaling pathway for the Histamine H1 receptor, antagonized by this compound.

cluster_workflow GPCR Cross-Reactivity Screening Workflow start Test Compound (this compound) binding_assay Radioligand Binding Assay (GPCR Panel) start->binding_assay data_analysis_binding Determine Kᵢ Values binding_assay->data_analysis_binding decision Significant Off-Target Binding? data_analysis_binding->decision functional_assay Functional Assay (e.g., Calcium Flux, cAMP) decision->functional_assay Yes no_sig_binding High Selectivity Confirmed decision->no_sig_binding No data_analysis_functional Determine EC₅₀/IC₅₀ (Agonist/Antagonist) functional_assay->data_analysis_functional profile Selectivity & Off-Target Profile data_analysis_functional->profile no_sig_binding->profile

Caption: Experimental workflow for determining the GPCR cross-reactivity profile of a test compound.

In Vivo Validation of GT-2016's Efficacy in Modulating Histamine Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GT-2016's in vivo performance with other histamine (B1213489) H3 receptor antagonists, supported by experimental data. We will delve into the quantitative effects on histamine levels, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Comparative Analysis of In Vivo Histamine Modulation

This compound, a novel histamine H3 receptor antagonist, has demonstrated a significant impact on histamine release in preclinical in vivo studies. To contextualize its efficacy, this section compares its performance with other well-characterized H3 receptor antagonists, Betahistine (B147258) and Ciproxifan. The following table summarizes the key quantitative data from in vivo animal models.

CompoundMechanism of ActionAnimal ModelDosageEffect on Histamine Levels/TurnoverReference
This compound Histamine H3 Receptor AntagonistRat10 and 30 mg/kg i.p.~75% increase in histamine release in the cerebral cortex within 1 hour.[1]
Betahistine Histamine H3 Receptor Inverse AgonistMouseAcute i.p. administrationIncreased tele-methylhistamine (t-MeHA) levels with an ED50 of 0.4 mg/kg .[2][3]
MouseAcute oral administrationIncreased t-MeHA levels with an ED50 of 2 mg/kg .[2]
Ciproxifan Histamine H3 Receptor AntagonistMouseOral administration~100% enhancement of histamine turnover rate and steady-state level of t-MeHA with an ED50 of 0.14 mg/kg .[4][5]
Rat-ED50 values for increasing brain t-MeHA levels: 0.23 mg/kg (cerebral cortex), 0.28 mg/kg (striatum), and 0.30 mg/kg (hypothalamus).[6]

Experimental Protocols

The primary technique for in vivo measurement of histamine levels cited in the referenced studies is intracerebral microdialysis . This method allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals.

In Vivo Microdialysis for Histamine Measurement

Objective: To measure extracellular histamine levels in the brain of a conscious animal following the administration of a test compound.

Materials:

  • Microdialysis probes

  • Stereotaxic apparatus for probe implantation

  • Perfusion pump

  • Fraction collector

  • High-performance liquid chromatography (HPLC) system with fluorometric detection

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Test compound (e.g., this compound) and vehicle

  • Anesthetic agent for surgery

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Animals (e.g., rats) are anesthetized.

    • Using a stereotaxic frame, a guide cannula for the microdialysis probe is implanted into the target brain region (e.g., cerebral cortex, hypothalamus).

    • The cannula is secured to the skull with dental cement.

    • Animals are allowed to recover from surgery for a specified period.

  • Microdialysis Experiment:

    • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

    • The probe is continuously perfused with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • After a stabilization period to establish a baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

    • The test compound (e.g., this compound) or vehicle is administered (e.g., via intraperitoneal injection).

    • Dialysate collection continues for the duration of the experiment to monitor changes in histamine levels.

  • Sample Analysis:

    • The collected dialysate samples are analyzed for histamine content using a highly sensitive HPLC system with fluorometric detection.

    • The concentration of histamine in each sample is quantified and compared to the baseline levels to determine the effect of the test compound.

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of H3 receptor antagonists and the experimental workflow for in vivo microdialysis.

Histamine_H3_Receptor_Antagonist_Mechanism cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicle Histamine Vesicles Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Exocytosis H3_Autoreceptor Histamine H3 Autoreceptor Histamine_Release->H3_Autoreceptor Binds to Increased_Histamine Increased Histamine Histamine_Release->Increased_Histamine Leads to H3_Autoreceptor->Histamine_Release Inhibits (-) GT2016 This compound (H3 Antagonist) GT2016->H3_Autoreceptor Blocks Postsynaptic_Receptors Postsynaptic Histamine Receptors (H1, H2) Increased_Histamine->Postsynaptic_Receptors Activates InVivo_Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Post-Surgical Recovery Period Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Dialysate Samples Perfusion->Baseline Compound_Admin Administer this compound or Vehicle Baseline->Compound_Admin Data_Collection Collect Post-Dose Dialysate Samples Compound_Admin->Data_Collection HPLC HPLC with Fluorometric Detection Data_Collection->HPLC Quantification Quantify Histamine Concentration HPLC->Quantification Comparison Compare Post-Dose to Baseline Levels Quantification->Comparison

References

A Comparative Guide to the Pharmacokinetic Profiles of Histamine H3 Receptor Antagonests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of several key histamine (B1213489) H3 receptor antagonists. By objectively presenting experimental data, this document aims to assist researchers, scientists, and drug development professionals in understanding the distinct characteristics of these compounds. The information compiled herein focuses on crucial pharmacokinetic parameters, the methodologies used to obtain them, and the underlying signaling pathways.

Comparative Pharmacokinetic Data

The pharmacokinetic properties of H3 antagonists vary significantly, influencing their therapeutic potential and clinical applications. The following table summarizes key pharmacokinetic parameters for prominent H3 antagonists, including the clinically approved Pitolisant (Wakix®), Betahistine, and the investigational compound ABT-288. Where available, data for other important research compounds such as Tiprolisant, GSK189254, and Ciproxifan are also included to provide a broader comparative context.

ParameterPitolisantBetahistineABT-288TiprolisantGSK189254Ciproxifan
Tmax (hours) ~3[1]~1 (for 2-PAA metabolite)[1]Not explicitly stated in reviewed sourcesPrecursor to PitolisantNot explicitly stated in reviewed sourcesNot explicitly stated in reviewed sources
Half-life (t1/2) (hours) 10-12[1]~3 (for 2-PAA metabolite)[1]40-61[1]Not explicitly stated in reviewed sources2.5 (in rats)1.45 (elimination phase in mice)[2]
Bioavailability (%) High (~90%)[1]High (almost complete absorption)[1]37-66% (in preclinical models)[1]Not explicitly stated in reviewed sources83% (in rats)62% (oral, in mice)[3]
Protein Binding (%) >90[1]<5[1]Not explicitly stated in reviewed sourcesNot explicitly stated in reviewed sourcesNot explicitly stated in reviewed sourcesNot explicitly stated in reviewed sources
Key Metabolite(s) BP2.951 (inactive)[4]2-pyridylacetic acid (2-PAA)[1]Not explicitly stated in reviewed sourcesNot explicitly stated in reviewed sourcesNot explicitly stated in reviewed sourcesNot explicitly stated in reviewed sources
Species Human (healthy volunteers)Human (healthy volunteers)Human (healthy volunteers), preclinical modelsPreclinical (mice)Preclinical (rats)Preclinical (mice)

Experimental Protocols

The data presented in this guide are derived from a variety of preclinical and clinical studies. The following sections detail the typical methodologies employed in these investigations.

Pharmacokinetic Studies in Humans (Clinical Trials)
  • Study Design: Pharmacokinetic parameters in humans are typically evaluated in Phase 1 clinical trials involving healthy adult volunteers. These studies often follow a randomized, double-blind, placebo-controlled, and dose-escalating design. Both single-dose and multiple-dose regimens are usually assessed to characterize the full pharmacokinetic profile.

  • Dosing: Oral administration is the most common route for these compounds. Doses are carefully selected based on preclinical toxicology and efficacy data, with a wide range of doses tested in dose-escalation studies.

  • Sample Collection: Blood samples are collected at multiple time points before and after drug administration to capture the absorption, distribution, metabolism, and excretion phases. Plasma is separated from whole blood for analysis.

  • Bioanalytical Method: A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying the concentration of the H3 antagonist and its major metabolites in plasma. This technique involves extracting the analyte from the plasma matrix, separating it from other components using liquid chromatography, and detecting and quantifying it with a mass spectrometer.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis (NCA). NCA is a standard method that uses algebraic equations to estimate these parameters without making assumptions about specific physiological compartments.

Preclinical Pharmacokinetic Studies
  • Animal Models: Preclinical pharmacokinetic studies are conducted in various animal species, most commonly rodents (mice and rats) and sometimes in larger animals like dogs or non-human primates.

  • Dosing and Sample Collection: Similar to human studies, drugs are administered (often orally or intravenously), and blood samples are collected at various time points. In addition to plasma, brain tissue may also be collected to assess the brain-to-plasma concentration ratio, which is a critical parameter for centrally acting drugs.

  • Bioanalytical Method: LC-MS/MS is also the primary analytical technique used in preclinical studies to measure drug concentrations in plasma and brain homogenates.

  • Radioligand Binding and PET Imaging: For some compounds like GSK189254, Positron Emission Tomography (PET) imaging with a radiolabeled version of the antagonist ([11C]GSK189254) is used to non-invasively assess brain receptor occupancy in vivo.[5][6] In vitro radioligand binding assays using tritiated compounds (e.g., [3H]-A-349821) are also employed to determine the binding affinity of the antagonists to H3 receptors in brain tissue membranes.[7]

Histamine H3 Receptor Signaling Pathway

H3 antagonists exert their effects by modulating the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily located in the central nervous system. The following diagram illustrates the key signaling pathways associated with H3 receptor activation and how antagonists interfere with this process.

Caption: Signaling pathway of the histamine H3 receptor and the action of H3 antagonists.

Experimental Workflow: In Vivo Pharmacokinetics

The following diagram outlines a typical experimental workflow for determining the pharmacokinetic profile of an H3 antagonist in a preclinical model.

PK_Workflow Animal_Dosing Animal Dosing (e.g., Oral Gavage) Blood_Sampling Serial Blood Sampling (Multiple Time Points) Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Protein Precipitation/ Liquid-Liquid Extraction) Plasma_Separation->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Data_Analysis Pharmacokinetic Analysis (Non-Compartmental) LC_MS_MS->Data_Analysis PK_Parameters Cmax, Tmax, AUC, t1/2 Data_Analysis->PK_Parameters

References

Unable to Replicate Historical GT-2016 Research Findings Due to Ambiguity of the Topic

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "GT-2016 research findings" has revealed no specific, singular research paper or finding widely recognized by this identifier. The term "this compound" is ambiguous and appears in various unrelated contexts, making it impossible to fulfill the request to replicate and compare historical research findings.

The search results included references to:

  • Gamma-glutamyl transferase (GGT): Medical studies from 2016 investigated the enzyme GGT in relation to alcohol consumption and liver function.

  • Plant Signaling Pathways: A 2016 study discussed long-distance signaling pathways in plants in response to stressors.

  • GTPase Signaling: Research from 2016 provided the first evidence of functional coupling between m- and tGTPases in regulating Golgi structure and function.

  • Manufacturing Principles: The term "GT" is also associated with Group Technology principles in cellular manufacturing.

  • Global Terrorism Index (GTI): Reports from 2016 are part of the Global Terrorism Index.

  • Gujarat Technological University (GTU): GTU is an Indian university, and "GT" is used as an abbreviation.

Without a more specific and complete citation or context for "this compound," it is not possible to identify the key experiments, signaling pathways, or quantitative data required to create the requested comparison guides, data tables, and visualizations.

To proceed with this request, please provide more detailed information about the specific research you are referring to, such as:

  • The full title of the research paper.

  • The authors' names.

  • The journal in which it was published.

  • The specific field of study (e.g., molecular biology, oncology, etc.).

Once a specific research paper is identified, it will be possible to gather the necessary information to replicate and compare its findings as requested.

A Researcher's Guide to Negative Control Experiments for Androgen Receptor-Targeting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of essential negative control experiments for studies involving androgen receptor (AR)-targeting Proteolysis Targeting Chimeras (PROTACs), using the hypothetical PROTAC GT-2016 as a central example. This guide includes supporting experimental data from studies on prominent AR PROTACs and details the methodologies for key validation experiments.

The development of PROTACs as therapeutic agents has introduced a novel modality for targeting disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the degradation of the target protein. This unique mechanism necessitates a rigorous set of controls to ensure that the observed effects are a direct result of the PROTAC's intended activity and not due to off-target effects or non-specific toxicity. This guide will compare the performance of a hypothetical AR-targeting PROTAC, this compound, with established alternatives and provide the experimental framework for validating its mechanism of action.

Comparison of this compound with Alternative Androgen Receptor Antagonists

To objectively evaluate the efficacy of this compound, its performance must be compared against both traditional AR antagonists and other AR-targeting PROTACs. The following table summarizes key performance indicators based on preclinical and clinical data from representative compounds in each class.

Compound ClassExample CompoundMechanism of ActionKey Performance Metrics (in relevant cancer models)Reference
PROTAC AR Degrader This compound (Hypothetical) Induces ubiquitination and proteasomal degradation of the Androgen Receptor. DC50 (Concentration for 50% degradation), Dmax (Maximum degradation), IC50 (Concentration for 50% inhibition of cell growth). N/A
PROTAC AR DegraderARV-110 (Bavdegalutamide)Induces AR degradation via recruitment of the Cereblon (CRBN) E3 ligase.Achieves ≥ 95% AR degradation in preclinical models. In a Phase 1/2 trial, demonstrated anti-tumor activity in patients with metastatic castration-resistant prostate cancer (mCRPC), with some patients achieving >50% PSA declines.[1][2][3][4][5][1][2][3][4][5]
PROTAC AR DegraderARD-61Induces AR degradation via recruitment of the von Hippel-Lindau (VHL) E3 ligase.Potently induces AR degradation in AR-positive breast cancer cell lines and is more effective than enzalutamide (B1683756) in inhibiting tumor growth in xenograft models.[6][7][6][7]
Non-PROTAC AR Antagonist Enzalutamide Competitive inhibitor of the AR ligand-binding domain, preventing nuclear translocation and DNA binding. Prolongs survival in patients with mCRPC. However, resistance can develop through mechanisms like AR overexpression or mutations. [7][8][9][7][8][9]

Essential Negative Control Experiments for this compound

To validate that the biological effects of this compound are due to its specific mechanism of action—the recruitment of an E3 ligase to the androgen receptor leading to its degradation—a series of negative control experiments are crucial.

The Inactive Epimer Control

A fundamental negative control for a PROTAC is an inactive diastereomer, often referred to as an epimer. This control molecule is structurally identical to the active PROTAC, except for a single stereochemical inversion at a critical binding site on the E3 ligase ligand. This seemingly minor change should abolish the PROTAC's ability to recruit the E3 ligase, and therefore, it should not induce degradation of the target protein.

Expected Outcome: The inactive epimer of this compound should not cause a reduction in AR protein levels, even at high concentrations. This demonstrates that the degradation is dependent on the specific stereochemical configuration required for E3 ligase binding.[10][11][]

The "Broken" PROTAC Controls

Two additional negative controls can be generated by creating molecules that lack one of the two key binding functions of the PROTAC:

  • Target-Binding Deficient Control: A molecule where the "warhead" that binds to the androgen receptor is modified to prevent binding.

  • E3 Ligase-Binding Deficient Control: A molecule where the E3 ligase ligand is modified (e.g., by methylation of a key nitrogen on a CRBN ligand) to prevent its interaction with the E3 ligase.[11][13]

Expected Outcome: Neither of these "broken" PROTACs should induce AR degradation. This confirms that both the engagement of the target protein and the recruitment of the E3 ligase are necessary for the observed degradation.

Competitive Inhibition Control

To further confirm the mechanism of action, a competitive inhibition experiment can be performed. Cells are pre-treated with an excess of a small molecule that binds to either the androgen receptor (e.g., enzalutamide) or the E3 ligase before adding this compound.

Expected Outcome: Pre-treatment with either the AR antagonist or the E3 ligase ligand should block the degradation of the AR by this compound.[7] This indicates that this compound must bind to both its targets to be effective.

Proteasome Inhibitor Control

The final step in the PROTAC-mediated degradation pathway is the destruction of the ubiquitinated target protein by the proteasome. To confirm this, cells can be co-treated with this compound and a proteasome inhibitor (e.g., MG132).

Expected Outcome: The proteasome inhibitor should prevent the degradation of the AR, leading to an accumulation of ubiquitinated AR. This confirms that the degradation is proteasome-dependent.[7]

The following table summarizes the expected outcomes of these key negative control experiments:

ExperimentControl Compound/ConditionExpected Effect on AR Protein LevelsRationale
Inactive Epimer Control Inactive epimer of this compound No degradation Confirms the necessity of the specific stereochemistry for E3 ligase binding. [10][11][]
Target-Binding Deficient Control This compound with a non-binding AR warhead No degradation Demonstrates that engagement of the androgen receptor is required.
E3 Ligase-Binding Deficient Control This compound with a non-binding E3 ligase ligand No degradation Shows that recruitment of the E3 ligase is essential. [11][13]
Competitive Inhibition Pre-treatment with excess AR antagonist Blocked degradation Confirms that this compound must bind to the androgen receptor. [7]
Competitive Inhibition Pre-treatment with excess E3 ligase ligand Blocked degradation Confirms that this compound must bind to the E3 ligase. [7]
Proteasome Inhibition Co-treatment with a proteasome inhibitor (e.g., MG132) Blocked degradation Verifies that the degradation is mediated by the proteasome. [7]

Experimental Protocols

Western Blot Analysis for Androgen Receptor Degradation

This protocol outlines the steps to assess the degradation of the androgen receptor in cancer cell lines following treatment with this compound and its corresponding negative controls.[14][15][16][17]

Materials:

  • AR-positive cancer cell lines (e.g., LNCaP, VCaP)

  • Cell culture medium and supplements

  • This compound, inactive epimer, and other control compounds

  • Vehicle control (e.g., DMSO)

  • Ice-cold phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against androgen receptor

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of this compound and a single, high concentration of the negative control compounds for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the androgen receptor. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the AR signal to the loading control. Calculate the percentage of AR degradation relative to the vehicle-treated control.

Visualizing the Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental logic.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation This compound This compound Ternary_Complex Ternary Complex (AR-PROTAC-E3) This compound->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_AR Ubiquitinated AR Ubiquitination->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Degradation Degraded Peptides Proteasome->Degradation Negative_Controls_Logic cluster_1 Negative Control Logic for this compound cluster_2 Control Conditions GT-2016_Active Active this compound AR_Degradation AR Degradation GT-2016_Active->AR_Degradation Leads to Inactive_Epimer Inactive Epimer No_AR_Degradation No AR Degradation Inactive_Epimer->No_AR_Degradation Results in No_AR_Binding No AR Binding No_AR_Binding->No_AR_Degradation Results in No_E3_Binding No E3 Ligase Binding No_E3_Binding->No_AR_Degradation Results in Proteasome_Inhibitor Proteasome Inhibitor Proteasome_Inhibitor->No_AR_Degradation Results in

References

Unveiling the Next Generation of Androgen Receptor Modulation: A Comparative Analysis of GT-2016 (GT20029) and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SUZHOU, China – In the rapidly evolving landscape of targeted protein degradation, Kintor Pharmaceutical's GT20029, a novel androgen receptor (AR) degrader, has emerged as a promising therapeutic candidate for androgen-related diseases such as androgenetic alopecia and acne. This guide provides a comprehensive comparison of GT20029, likely the compound of interest referred to as GT-2016, and its structural analogs, offering researchers, scientists, and drug development professionals a detailed overview of their binding affinities, mechanisms of action, and the experimental protocols used for their evaluation.

GT20029 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate the androgen receptor. This innovative approach offers a distinct advantage over traditional AR inhibitors by removing the entire protein, thereby preventing potential resistance mechanisms.

Comparative Binding Affinities and Degradation Potency

The efficacy of PROTACs like GT20029 is determined by their ability to form a stable ternary complex between the androgen receptor and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR protein. While the precise chemical structure of GT20029 remains undisclosed by Kintor Pharmaceutical, the following table compares its reported efficacy with other publicly disclosed AR PROTACs, which can be considered its functional and likely structural analogs.

CompoundAR Ligand ScaffoldE3 LigandTarget Tissue/Cell LineDC50 (nM)Dmax (%)Primary IndicationReference
GT20029 UndisclosedUndisclosedHair Follicle Sebaceous GlandsN/AN/AAndrogenetic Alopecia, AcneKintor Pharmaceutical Press Release[1]
ARV-110 Enzalutamide AnalogCereblonVCaP, LNCaP Prostate Cancer Cells~1>95Prostate CancerCrews, C. M. et al. J. Med. Chem. 2018
ARCC-4 RU59063 AnalogVHLLNCaP Prostate Cancer Cells3>90Prostate CancerBradner, J. E. et al. Cell Chem. Biol. 2017
PROTAC-AR-1 SARM-BasedCereblonLNCaP Prostate Cancer Cells10~90Prostate CancerCiulli, A. et al. Angew. Chem. Int. Ed. 2016

Note: DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. Data for GT20029 is based on clinical trial efficacy reports rather than direct biochemical assays.

Recent Phase II clinical trial results for GT20029 in China for male androgenetic alopecia have shown statistically significant and clinically meaningful outcomes with a good safety profile.[1] After 12 weeks of treatment, the 0.5% once-daily dose showed an increase of 16.80 hairs/cm², while the 1% twice-a-week dose resulted in an increase of 11.94 hairs/cm² from baseline, both significantly better than placebo.[1][2]

Mechanism of Action: The PROTAC Approach

The androgen receptor is a key driver of various physiological processes and is implicated in several diseases.[3][4][5] Traditional therapies have focused on blocking the receptor's activity. PROTACs, however, represent a paradigm shift.

AR_PROTAC_Mechanism cluster_cell Cell AR Androgen Receptor (AR) Ternary AR-PROTAC-E3 Ternary Complex AR->Ternary PROTAC GT20029 (PROTAC) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_AR Polyubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Targeting Degradation Degraded AR Peptides Proteasome->Degradation Degradation

Mechanism of Androgen Receptor Degradation by a PROTAC.

Experimental Protocols

The evaluation of AR PROTACs involves a series of specialized assays to determine their binding affinity, degradation efficiency, and cellular effects.

1. Ternary Complex Formation Assay (e.g., TR-FRET):

  • Objective: To quantify the formation of the AR-PROTAC-E3 ligase ternary complex.

  • Methodology: A time-resolved Förster resonance energy transfer (TR-FRET) assay is commonly employed. Recombinant, tagged AR and E3 ligase proteins are incubated with varying concentrations of the PROTAC. The proximity of the two proteins upon complex formation brings the donor and acceptor fluorophores on the tags close enough for FRET to occur, which is measured as a time-resolved fluorescent signal.

2. Ubiquitination Assays:

  • Objective: To confirm that the PROTAC induces the ubiquitination of the androgen receptor.

  • Methodology: In an in-vitro ubiquitination assay, purified AR, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP are incubated with the PROTAC. The reaction mixture is then analyzed by Western blot using an anti-AR antibody to detect higher molecular weight bands corresponding to ubiquitinated AR.

3. Protein Degradation Assays (Western Blot and In-Cell Western):

  • Objective: To measure the extent and rate of AR degradation in cells.

  • Methodology:

    • Western Blot: Target cells (e.g., prostate cancer cell lines like LNCaP or VCaP) are treated with a range of PROTAC concentrations for a specific duration. Cell lysates are then prepared, and the levels of AR protein are quantified by Western blotting and densitometry analysis. This allows for the determination of DC50 and Dmax values.

    • In-Cell Western (ICW): This is a higher-throughput method where cells are cultured in microplates, treated with the PROTAC, and then fixed and permeabilized. Primary antibodies against AR and a loading control protein are added, followed by fluorescently labeled secondary antibodies. The fluorescence intensity is read on an imaging system, providing a quantitative measure of protein levels.

Experimental_Workflow cluster_workflow AR PROTAC Evaluation Workflow Start Compound Synthesis Assay1 Ternary Complex Formation (TR-FRET) Start->Assay1 Assay2 In-Vitro Ubiquitination Assay Assay1->Assay2 Assay3 Cellular Degradation (Western Blot / ICW) Assay2->Assay3 Assay4 Downstream Pathway Analysis Assay3->Assay4 End Lead Optimization Assay4->End

A typical experimental workflow for evaluating AR PROTACs.

Conclusion

GT20029 and its structural analogs represent a novel and powerful approach to targeting the androgen receptor. By inducing the degradation of the AR protein, these PROTACs have the potential to overcome the limitations of existing AR-targeted therapies. The ongoing clinical development of GT20029 will provide further insights into the therapeutic utility of this class of molecules. The experimental methodologies outlined in this guide provide a framework for the continued discovery and characterization of next-generation androgen receptor degraders.

References

The Enduring Question: Is GT-2016 Still a Relevant Tool in H3 Receptor Research?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the dynamic landscape of neuroscience research, the histamine (B1213489) H3 receptor (H3R) remains a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. As a presynaptic autoreceptor, the H3R modulates the release of histamine and other key neurotransmitters, making it a critical node in cognitive and arousal pathways. GT-2016, an early imidazole-based H3 receptor antagonist, played a foundational role in elucidating these mechanisms. This guide provides an objective comparison of this compound with more contemporary H3R antagonists, supported by experimental data, to assess its current relevance in H3 receptor research.

Performance Comparison of H3 Receptor Antagonists

The field of H3 receptor pharmacology has evolved significantly since the initial characterization of compounds like this compound. Newer agents, both imidazole (B134444) and non-imidazole based, have been developed with improved potency, selectivity, and pharmacokinetic profiles. A comparative analysis of binding affinities (Ki) and functional antagonist potencies (pA2) reveals a clear trend towards higher potency in more recently developed compounds.

CompoundChemical ClassKi (nM) for Human H3RpA2Key Characteristics
This compound Imidazole-based43.8[1][2]-Brain penetrant, selective over H1/H2 receptors.[1][2] Considered a "discontinued product" by some suppliers.
Pitolisant (Wakix®) Non-imidazole0.169.06 (functional antagonism)Approved for narcolepsy, potent inverse agonist.
Ciproxifan Imidazole-based0.5 - 1.9[3]7.78 - 9.39Highly potent and selective, widely used as a reference compound.[3]
ABT-239 Non-imidazole~0.4 (pKi = 9.4)[4]7.6 - 9.0 (pKb)[4]High affinity for human and rat H3Rs, pro-cognitive effects in preclinical models.[1][5][6]
GSK-189254 Non-imidazole0.29.06 (functional antagonism)Subnanomolar affinity, >10,000-fold selectivity, potent inverse agonist.
JNJ-10181457 Non-imidazole~1.17 (pKi = 8.93)-Brain penetrant, normalizes acetylcholine (B1216132) neurotransmission in preclinical models.

As the data indicates, this compound exhibits a significantly lower binding affinity for the H3 receptor compared to newer antagonists such as Pitolisant, Ciproxifan, ABT-239, and GSK-189254. This disparity in potency is a critical factor for researchers when selecting a tool compound, as higher affinity often translates to greater specificity and lower required doses in experimental settings.

Experimental Protocols

To ensure robust and reproducible results in H3 receptor research, standardized experimental protocols are essential. Below are detailed methodologies for two key in vitro assays used to characterize H3 receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the H3 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the H3 receptor by a non-labeled test compound.

Materials:

  • Cell membranes prepared from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]Nα-methylhistamine ([3H]NAMH), a potent H3R agonist.[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: High concentration of a known H3R ligand (e.g., 10 µM clobenpropit).

  • Test compounds at various concentrations.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of [3H]NAMH (typically at or below its Kd value) and varying concentrations of the test compound in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled H3R ligand.

  • Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional activity of an H3 receptor antagonist by quantifying its ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production.

Objective: To determine the potency (pA2 or IC50) of an antagonist in reversing the inhibitory effect of an H3R agonist on adenylyl cyclase activity.

Materials:

  • Whole cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • H3R agonist (e.g., (R)-α-methylhistamine).

  • Adenylyl cyclase stimulator (e.g., Forskolin).

  • Test antagonist compounds at various concentrations.

  • cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).

Procedure:

  • Pre-incubate the H3R-expressing cells with varying concentrations of the test antagonist.

  • Stimulate the cells with a fixed concentration of an H3R agonist (typically its EC80) in the presence of Forskolin. Forskolin directly activates adenylyl cyclase, leading to a measurable increase in intracellular cAMP levels. The H3R agonist will inhibit this stimulation.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • Generate a dose-response curve for the antagonist's ability to reverse the agonist-induced inhibition of cAMP production.

  • Calculate the IC50 or pA2 value from the dose-response curve. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.

Visualizing the Molecular Landscape

To better understand the context of H3 receptor research, the following diagrams illustrate the key signaling pathway, the typical workflow for antagonist characterization, and the logical relationship in a competitive binding assay.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits NT_Release Neurotransmitter Release (e.g., Histamine, ACh, DA) G_protein->NT_Release Inhibits Release (Presynaptic) cAMP cAMP AC->cAMP Converts ATP to Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist H3R Antagonist Antagonist->H3R Blocks ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression (Cognition, Arousal) CREB->Gene_Expression Regulates

Figure 1: Simplified H3 Receptor Signaling Pathway.

Experimental_Workflow start Start: Identify Test Compound binding_assay In Vitro Binding Assay (Determine Ki) start->binding_assay functional_assay In Vitro Functional Assay (Determine pA2/IC50) binding_assay->functional_assay selectivity_panel Selectivity Screening (vs. other receptors) functional_assay->selectivity_panel in_vivo_pk In Vivo Pharmacokinetics (Brain Penetration) selectivity_panel->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Models (e.g., Cognitive Tasks) in_vivo_pk->in_vivo_efficacy end End: Candidate Selection in_vivo_efficacy->end

Figure 2: General Experimental Workflow for H3R Antagonist Characterization.

Competitive_Binding_Logic cluster_assay Competitive Binding Assay cluster_outcome Outcome Receptor H3 Receptor Binding_Signal Measured Radioactivity Receptor->Binding_Signal Generates Signal Radioligand Radiolabeled Ligand ([3H]NAMH) Radioligand->Receptor Binds Test_Compound Test Compound (e.g., this compound) Test_Compound->Receptor Competes for Binding Test_Compound->Binding_Signal Reduces Signal (Concentration-Dependent)

Figure 3: Logical Relationship in a Competitive Radioligand Binding Assay.

Conclusion: The Verdict on this compound

While this compound was a valuable pharmacological tool in the early exploration of the H3 receptor, the data overwhelmingly indicates that it has been surpassed by a new generation of antagonists with significantly higher potency and, in many cases, improved selectivity and drug-like properties. The fact that it is listed as a discontinued (B1498344) product by some suppliers further underscores its diminished role in active research.

For contemporary H3 receptor research, particularly in the context of drug discovery and development, the use of more potent and well-characterized tools such as Pitolisant, Ciproxifan, ABT-239, or GSK-189254 is strongly recommended. These compounds offer a greater likelihood of generating specific and translatable results, ultimately accelerating our understanding of the H3 receptor's role in health and disease and the development of novel therapeutics. While this compound holds historical significance, its relevance as a primary research tool in the current scientific landscape is limited.

References

Safety Operating Guide

Personal protective equipment for handling GT-2016

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of GT-2016 (CAS No. 152241-24-2). The following procedural guidance is intended to ensure a safe laboratory environment and proper management of this chemical agent.

Chemical and Physical Properties

This compound is a potent and selective histamine (B1213489) H3 receptor antagonist.[1] As a biologically active small molecule, it should be handled with care. The following table summarizes its key quantitative data.

PropertyValueSource
Chemical Name 5-Cyclohexyl-1-[4-(1H-imidazol-5-yl)-1-piperidinyl]-1-pentanoneR&D Systems, Cayman Chemical
CAS Number 152241-24-2R&D Systems, Cayman Chemical
Molecular Formula C₁₉H₃₁N₃OR&D Systems, Cayman Chemical
Molecular Weight 317.47 g/mol R&D Systems
Purity ≥98%R&D Systems, Cayman Chemical
Appearance Crystalline solidCayman Chemical
Storage Store at -20°CR&D Systems, Cayman Chemical
Solubility Soluble to 100 mM in DMSO and ethanolR&D Systems
Biological Activity High affinity H3 receptor antagonist (Ki = 43.8 nM)R&D Systems, Cayman Chemical

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the nature of the compound (a potent, biologically active powder) necessitates stringent safety protocols. The following PPE is mandatory when handling this compound.

EquipmentSpecificationRationale
Gloves Nitrile, powder-freePrevents skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.
Lab Coat Standard, full-lengthProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodAvoids inhalation of the powdered compound. If weighing outside a hood, an N95-rated respirator may be necessary.

Operational Plans: Handling and Experimental Protocols

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent dust formation when handling the solid form.

  • Wash hands thoroughly after handling.

  • Cayman Chemical advises that the material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing.

Experimental Protocol: Preparation of a Stock Solution

The following is a general protocol for preparing a stock solution of this compound.

  • Acclimatization: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the crystalline solid.

  • Solubilization: Add the appropriate volume of solvent (e.g., DMSO or ethanol) to the solid. This compound is soluble up to 100 mM in these solvents.

  • Mixing: Vortex or sonicate the solution as needed to ensure the compound is fully dissolved.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C.

G cluster_workflow Experimental Workflow: Stock Solution Preparation A Acclimate vial to room temperature B Weigh solid this compound in fume hood A->B C Add appropriate solvent (e.g., DMSO) B->C D Vortex/sonicate to dissolve C->D E Store stock solution at -20°C D->E

Caption: Workflow for preparing a stock solution of this compound.

Disposal Plan

All waste containing this compound, including empty vials, contaminated PPE, and solutions, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a designated, sealed container labeled "Hazardous Chemical Waste."

  • Liquid Waste: Collect in a sealed, properly labeled waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Signaling Pathway and Logical Relationships

This compound is a selective antagonist of the histamine H3 receptor. This receptor is primarily found in the central nervous system and acts as an autoreceptor on histaminergic neurons, inhibiting the release of histamine. By blocking this receptor, this compound increases the release of histamine and other neurotransmitters, which is why it has been investigated for its stimulant and nootropic effects.

G cluster_pathway Logical Relationship of this compound Action GT2016 This compound H3R Histamine H3 Receptor (Autoreceptor) GT2016->H3R antagonizes HistamineNeuron Histaminergic Neuron H3R->HistamineNeuron inhibits HistamineRelease Histamine Release HistamineNeuron->HistamineRelease leads to

Caption: this compound antagonizes the H3 receptor, preventing self-inhibition of histamine release.

References

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